2-Hydroxypyrimidine-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-oxo-1H-pyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O3/c8-4-6-1-3(2-7-4)5(9)10/h1-2,9-10H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMUXKDXPIIDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590502 | |
| Record name | (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373384-19-1 | |
| Record name | (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxypyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxypyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxypyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, detailed experimental protocols, and expected characterization data.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅BN₂O₃ | [1][2] |
| Molecular Weight | 139.91 g/mol | [1][2] |
| CAS Number | 373384-19-1 | [1][2] |
| Appearance | Expected to be a white to off-white solid | |
| Pinacol Ester CAS | 1073354-84-3 | [3][4] |
| Pinacol Ester Formula | C₁₀H₁₅BN₂O₃ | [4] |
| Pinacol Ester MW | 222.05 g/mol | [4] |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxypyrimidine. The initial step involves the bromination of the pyrimidine ring at the 5-position, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine
This procedure outlines the bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine.[5][6]
Methodology:
-
In a reaction vessel, a mixture of 2-hydroxypyrimidine (1 mol) and 35% hydrobromic acid (2 mol equivalent of HBr) is prepared.
-
To this mixture, 30% hydrogen peroxide (2 mol equivalent) is added.
-
The reaction mixture is heated to 40°C and maintained at this temperature for 12 hours with stirring.
-
After the reaction is complete, the mixture is cooled to 10°C and filtered.
-
The collected solid is washed with water and dried under vacuum to yield 5-bromo-2-hydroxypyrimidine.
Step 2: Synthesis of this compound
This procedure details the conversion of 5-bromo-2-hydroxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.
Methodology:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), 5-bromo-2-hydroxypyrimidine (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.2 equivalents) in hexanes is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 1 hour to ensure complete deprotonation and lithium-halogen exchange.
-
Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to afford this compound.
Characterization Data
The successful synthesis of this compound should be confirmed using standard analytical techniques. The expected data is summarized below.
| Technique | Expected Results |
| ¹H NMR (in DMSO-d₆) | - A singlet for the pyrimidine C-H proton (around 8.0-8.5 ppm).- A broad singlet for the B(OH)₂ protons (variable, likely around 8.0 ppm).- A broad singlet for the N-H/O-H tautomer protons (variable, likely around 12.0-13.0 ppm). |
| ¹³C NMR (in DMSO-d₆) | - Signals for the pyrimidine ring carbons. The carbon bearing the boron atom would be expected to be broad due to quadrupolar relaxation and may not be observed. Expected shifts around 160 ppm (C=O), 150-155 ppm (C-H), and a lower field signal for the carbon attached to boron. |
| ¹¹B NMR (in DMSO-d₆) | - A broad singlet in the range of 28-34 ppm, characteristic of a trigonal boronic acid. |
| Mass Spectrometry (ESI-MS) | - In negative ion mode, a peak corresponding to [M-H]⁻ at m/z 138.9.- In positive ion mode, a peak corresponding to [M+H]⁺ at m/z 140.9. |
| Melting Point | Not experimentally determined in the reviewed literature. Boronic acids often undergo dehydration upon heating, which can make melting point determination complex. |
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[7][8][9] This reaction enables the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl halides, a common strategy in the development of kinase inhibitors and other therapeutic agents.
Caption: Application in Suzuki-Miyaura cross-coupling reactions.
References
- 1. 2-Hydroxypyrimidine-5-boronicacid | 373384-19-1 | FH151148 [biosynth.com]
- 2. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1073354-84-3 CAS MSDS (this compound, PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound pinacol ester 1073354-84-3 [sigmaaldrich.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxypyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypyrimidine-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyrimidine ring with a boronic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant safety information. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted or are available for derivatives, specific experimental data for the parent compound is limited in publicly accessible literature.
| Property | Value | Reference |
| IUPAC Name | (2-oxo-1H-pyrimidin-5-yl)boronic acid | [1] |
| CAS Number | 373384-19-1 | [1][2] |
| Molecular Formula | C₄H₅BN₂O₃ | [1][2] |
| Molecular Weight | 139.91 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | |
| logP | Data not available | |
| SMILES | B(C1=CNC(=O)N=C1)(O)O | [2] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Note: The pinacol ester derivative, this compound pinacol ester (CAS: 1073354-84-3), has a reported melting point of 201-204°C and a predicted pKa of 9.48.[3]
Experimental Protocols for Physicochemical Characterization
Due to the limited availability of experimental data for this compound, this section provides detailed, standardized methodologies for determining its key physicochemical properties.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for its determination.[4][5]
Principle: The boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the midpoint of the titration curve.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is calculated as the pH at the half-equivalence point.
Determination of Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[6][7][8]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, or organic solvents).
-
Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is reported as the average concentration from replicate experiments.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[9][10][11][12]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at equilibrium. The concentrations of the compound in each phase are measured to determine the partition coefficient.
Methodology:
-
Phase Saturation: n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The mixture is gently shaken for a set period to allow for partitioning equilibrium to be reached, avoiding emulsion formation.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Synthesis Overview
The synthesis of pyrimidine-5-boronic acids typically involves a lithium-halogen exchange reaction followed by borylation. A general synthetic route starting from a halogenated pyrimidine precursor is outlined below.
General Synthetic Pathway: A common precursor, such as 5-bromo-2-hydroxypyrimidine, can be used. The synthesis proceeds via a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (-78°C). The resulting lithiated intermediate is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the desired this compound.[13][14][15]
Safety and Handling
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Visualizations
The following diagrams illustrate key workflows for the characterization and synthesis of this compound.
Caption: Workflow for Physicochemical Characterization.
Caption: General Synthesis Pathway for this compound.
Conclusion
This compound represents a compound with considerable potential in the development of new chemical entities. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The methodologies outlined for determining pKa, solubility, and logP are robust and widely accepted in the field. Adherence to appropriate safety protocols is essential when handling this and related boronic acid compounds. It is anticipated that as research into this molecule and its derivatives continues, a more complete physicochemical profile will emerge, further enabling its application in drug discovery and materials science.
References
- 1. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound, PINACOL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Hydroxypyrimidine-5-boronic acid (CAS: 373384-19-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and application in cross-coupling reactions, and its role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Data Presentation
This section summarizes the key quantitative data for this compound, providing a quick reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 373384-19-1 | [1][2] |
| Molecular Formula | C₄H₅BN₂O₃ | [3][4] |
| Molecular Weight | 139.91 g/mol | [3][4] |
| Appearance | Yellow solid | [3] |
| Boiling Point | 530 °C at 760 mmHg | [5] |
| Density | 1.55 g/cm³ | [5] |
| Flash Point | 274.3 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid |
| Synonyms | (1,2-dihydro-2-oxo-5-Pyrimidinyl)-boronic acid, (2-Hydroxypyrimidin-5-yl)boronic acid |
| InChI | InChI=1S/C4H5BN2O3/c8-4-6-1-3(2-7-4)5(9)10/h1-2,9-10H,(H,6,7,8) |
| SMILES | B(C1=CNC(=O)N=C1)(O)O |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis is a two-step process starting from 2-hydroxypyrimidine, as illustrated in the workflow below.
Caption: Proposed synthesis workflow for this compound.
Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Precursor)
Methodology: This procedure outlines the bromination of 2-hydroxypyrimidine to yield the key intermediate, 5-bromo-2-hydroxypyrimidine.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxypyrimidine in a suitable solvent such as water or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent or N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford 5-bromo-2-hydroxypyrimidine as a solid.
Step 2: Synthesis of this compound
Methodology: This procedure details the conversion of 5-bromo-2-hydroxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation. This method is adapted from general procedures for the synthesis of aryl boronic acids.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-hydroxypyrimidine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi) dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 1-2 hours.
-
Borylation: To the resulting lithiated species, add triisopropyl borate (B(O-iPr)₃) dropwise at -78°C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid or saturated aqueous ammonium chloride. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone in the synthesis of complex molecules, particularly in drug discovery.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature ranging from 80 to 120°C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to give the desired coupled product.
Role in Drug Discovery and Signaling Pathways
Pyrimidine-containing compounds are prevalent in a vast number of biologically active molecules and approved drugs. This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for drug development.[3] Pyrimidine-based molecules have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
The use of this compound and its analogs in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of diverse libraries of pyrimidine-based compounds for screening as PI3K/mTOR inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.
Hazard Statements (GHS):
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
This guide is intended for informational purposes for qualified professionals and does not replace the need for careful experimental planning and adherence to all safety protocols.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of 2-Hydroxypyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data in public literature, this guide presents predicted data alongside a putative experimental protocol for its synthesis and characterization.
Physicochemical Properties
This compound is a derivative of pyrimidine, a core structure in many biologically active molecules. The presence of the boronic acid functional group makes it a valuable building block for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
| Property | Value | Source |
| Molecular Formula | C₄H₅BN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 139.91 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2-oxo-1H-pyrimidin-5-yl)boronic acid | --INVALID-LINK-- |
| CAS Number | 373384-19-1 | --INVALID-LINK-- |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydroxyl protons of the boronic acid and the hydroxypyrimidine tautomer. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the boronic acid group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine C4-H & C6-H | 8.0 - 9.0 | Singlet |
| B(OH)₂ | 4.0 - 6.0 | Broad Singlet |
| Pyrimidine N-H/O-H | 10.0 - 12.0 | Broad Singlet |
Predicted ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrimidine ring. The carbon attached to the boron atom may exhibit broadening due to quadrupolar relaxation of the boron nucleus.
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrimidine C2 | 160 - 170 |
| Pyrimidine C4 & C6 | 140 - 150 |
| Pyrimidine C5 | 120 - 130 (broad) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Boronic acid) | 3200 - 3600 (broad) | Stretching vibration |
| N-H (Amide tautomer) | 3100 - 3300 (broad) | Stretching vibration |
| C=O (Amide tautomer) | 1650 - 1700 (strong) | Stretching vibration |
| C=N, C=C (Aromatic) | 1450 - 1600 | Stretching vibrations |
| B-O | 1300 - 1400 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass of this compound is 140.0393222 Da.[1]
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 141.0466 |
| [M+Na]⁺ | 163.0285 |
| [M-H]⁻ | 139.0320 |
Experimental Protocols
The following is a putative experimental protocol for the synthesis and characterization of this compound, based on established methods for analogous compounds.
Synthesis of this compound
A plausible synthetic route starts from the commercially available 5-bromo-2-hydroxypyrimidine.[2][3] The synthesis involves a lithium-halogen exchange followed by borylation.
Detailed Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Characterization Methods
-
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight.
Biological Significance and Applications in Drug Discovery
Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[4] They are key components in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial properties.[5]
Boronic acids are also crucial pharmacophores, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[6] The boronic acid group can form reversible covalent bonds with diols and the active site serine residues of proteases, making them effective enzyme inhibitors.
The combination of the pyrimidine scaffold and the boronic acid functional group in this compound makes it a highly attractive building block for the synthesis of novel drug candidates. It can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-hydroxypyrimidine-5-yl moiety into larger, more complex molecules. These resulting compounds could be investigated as inhibitors of various enzymes, such as kinases or proteases, which are important targets in cancer therapy and other diseases.[7]
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. While experimental data is currently limited, the predicted information and proposed protocols offer a solid starting point for the synthesis, characterization, and exploration of this promising compound in medicinal chemistry.
References
- 1. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sjomr.org.in [sjomr.org.in]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxypyrimidine-5-boronic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Hydroxypyrimidine-5-boronic acid
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensure the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in various synthetic applications. While specific quantitative stability data for this particular compound is not extensively available in the public domain, this document outlines the inherent instabilities of boronic acids, recommended handling and storage practices, and general methodologies for stability assessment based on available information for analogous compounds.
Introduction to the Stability of Boronic Acids
Boronic acids are versatile reagents widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation routes for arylboronic acids like this compound include:
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[2] This process can be influenced by factors such as pH, temperature, and the presence of metals.[3] Studies on other arylboronic acids have shown that protodeboronation can be accelerated under both acidic and basic conditions.[4]
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts, including phenols.[5][6] This degradation can be initiated by atmospheric oxygen or other oxidizing agents.
-
Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.[3]
The stability of a specific boronic acid is influenced by the electronic and steric properties of its substituents.[3]
Recommended Storage and Handling Conditions
To maintain the quality and extend the shelf-life of this compound, adherence to proper storage and handling protocols is crucial. The following recommendations are based on guidelines for similar boronic acid compounds.[3][7][8][9]
Storage Conditions
Proper storage is essential to minimize degradation. The following table summarizes the recommended storage conditions for this compound in its solid form.
| Storage Condition | Duration | Recommendations |
| -20°C | Long-term (up to 3 years) | Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.[3][9] |
| 2-8°C | Short-term | Suitable for routine use, but for long-term stability, -20°C is recommended.[3] |
For solutions, it is generally recommended to prepare them fresh. If storage is necessary, store in an airtight container at -20°C for short periods. For longer-term storage of solutions, -80°C is preferable.[9]
Handling Precautions
When handling this compound, the following safety and handling precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][7]
-
Hygroscopic Nature: Boronic acids can be sensitive to moisture. Handle in a dry environment and keep containers tightly closed when not in use.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Experimental Protocols for Stability Assessment
To determine the stability profile of this compound under specific laboratory conditions, the following experimental protocols can be adapted.
Benchtop Stability Study
This protocol evaluates the stability of the solid compound under ambient laboratory conditions.
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.[3]
-
Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.[3]
-
Analysis: Analyze the purity of the sample at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For NMR analysis, a known amount of an internal standard can be used for quantitative assessment.[3]
-
Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation profile under ambient conditions.[3]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways.[3] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
The following table outlines typical conditions for forced degradation studies.
| Stress Condition | Typical Parameters |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C[3] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C[3] |
| Oxidative Degradation | 3% to 30% H₂O₂, room temperature[3][6] |
| Thermal Degradation | Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH)[3] |
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, store the solid compound under the specified conditions.
-
Time Points: Collect samples at various time points. The duration of the study will depend on the rate of degradation under each condition.
-
Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from its degradation products.
-
Peak Identification: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.
Visualizing Stability and Experimental Workflow
Factors Affecting Stability
The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation pathways.
Caption: Factors influencing the degradation of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical factor that can significantly impact its utility in research and development. While this compound is susceptible to degradation pathways common to arylboronic acids, its integrity can be effectively maintained through strict adherence to recommended storage and handling conditions. For applications requiring a detailed understanding of its degradation profile, the implementation of systematic stability studies, including benchtop analysis and forced degradation, is highly recommended. By following the guidelines and protocols outlined in this technical guide, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Tautomerism of 2-Hydroxypyrimidine-5-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypyrimidine-5-boronic acid is a molecule of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the boronic acid moiety and the biological relevance of the pyrimidine scaffold. A critical aspect of its chemical behavior is the existence of multiple tautomeric forms, which can significantly influence its physicochemical properties, such as solubility, lipophilicity, and receptor binding affinity. This technical guide provides a comprehensive overview of the tautomerism of this compound, including its principal tautomeric forms, methods for their characterization, and the implications for its application in research and drug discovery.
Introduction to Tautomerism in this compound
Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is particularly prevalent in heterocyclic systems containing functional groups capable of proton migration. In the case of this compound, the primary tautomerism involves the pyrimidine ring, which can exist in either a lactam (keto) or a lactim (enol) form. The presence of the boronic acid group introduces further possibilities for intramolecular interactions and potential zwitterionic forms, although the lactam-lactim equilibrium is considered the most significant.
The equilibrium between the lactam and lactim forms is influenced by various factors, including the solvent, pH, and temperature. Generally, the lactam form is favored in the solid state and in polar solvents, while the lactim form can be more prevalent in the gas phase or nonpolar solvents. Understanding and controlling this equilibrium is crucial for consistent experimental results and for designing molecules with desired pharmacological profiles.
Principal Tautomeric Forms
The two principal tautomers of this compound are the lactam and lactim forms.
-
Lactam (Keto) Form: Also known as pyrimidin-2(1H)-one-5-boronic acid, this form contains a carbonyl group and an N-H bond within the pyrimidine ring.
-
Lactim (Enol) Form: Also referred to as this compound, this tautomer features a hydroxyl group attached to the pyrimidine ring.
The boronic acid group, -B(OH)₂, can also participate in equilibria, particularly in aqueous solutions, where it can exist in a trigonal planar form or a tetrahedral boronate form through interaction with water or other nucleophiles.
Quantitative Data
| Parameter | Expected Value/Range | Method of Determination | Significance |
| pKa₁ (Boronic Acid) | 8.5 - 9.5 | Potentiometric Titration, UV-Vis | Acidity of the boronic acid group, crucial for its interactions. |
| pKa₂ (Pyrimidine N-H) | 9.0 - 10.0 | Potentiometric Titration, UV-Vis | Acidity of the N-H proton in the lactam form. |
| pKa₃ (Pyrimidine O-H) | 6.5 - 7.5 | Potentiometric Titration, UV-Vis | Acidity of the O-H proton in the lactim form. |
| Lactam:Lactim Ratio | Solvent Dependent | NMR Spectroscopy, UV-Vis | Determines the predominant species in a given environment, affecting properties. |
Experimental Protocols for Tautomerism Characterization
A combination of spectroscopic and computational methods is typically employed to characterize the tautomeric equilibrium of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess the effect of solvent polarity.
-
¹H NMR: Acquire ¹H NMR spectra. The chemical shifts of the pyrimidine ring protons and the exchangeable N-H or O-H protons will differ between the lactam and lactim forms. Integration of the distinct signals allows for the quantification of the tautomer ratio.
-
¹³C NMR: Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is particularly informative, appearing in the carbonyl region (~160-170 ppm) for the lactam form and in the aromatic region (~150-160 ppm) for the lactim form.
-
¹¹B NMR: Acquire ¹¹B NMR spectra to characterize the environment of the boron atom. The chemical shift will indicate whether the boronic acid is in a trigonal or tetrahedral state.
-
Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the pKa values associated with the different tautomeric forms and to study the equilibrium as a function of pH.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in buffers of varying pH.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The absorbance at specific wavelengths will change as a function of pH, reflecting the protonation and deprotonation of the different acidic and basic sites in the molecule. Plotting absorbance versus pH allows for the determination of the pKa values using the Henderson-Hasselbalch equation.
Computational Chemistry
Quantum mechanical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.
Methodology:
-
Structure Optimization: Build the 3D structures of the lactam and lactim tautomers.
-
Energy Calculations: Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set).
-
Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).
-
Property Prediction: Calculate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental spectra.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of investigating the tautomerism of this compound.
Implications for Drug Development
The tautomeric state of this compound has profound implications for its use in drug development:
-
Pharmacokinetics: The predominant tautomer in physiological conditions will dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamics: The three-dimensional shape and hydrogen bonding capabilities of the different tautomers will determine how the molecule interacts with its biological target.
-
Intellectual Property: Different tautomeric forms may be considered distinct chemical entities, which can have implications for patentability.
Conclusion
The tautomerism of this compound is a key chemical feature that governs its behavior and potential applications. A thorough understanding and characterization of the lactam-lactim equilibrium are essential for researchers and scientists working with this compound. The experimental and computational protocols outlined in this guide provide a robust framework for investigating the tautomerism of this and related molecules, ultimately enabling the rational design of novel therapeutics.
An In-depth Technical Guide on the Reactivity of 2-Hydroxypyrimidine-5-boronic Acid with Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a pyrimidine ring, a hydroxyl group, and a boronic acid moiety, offers a rich landscape for chemical modifications. This guide provides a comprehensive overview of the reactivity of this compound with a variety of functional groups, supported by experimental protocols and quantitative data where available. Understanding these reaction pathways is crucial for the rational design and synthesis of novel compounds with potential therapeutic or material applications.
The pyrimidine core is a common scaffold in numerous biologically active molecules, and the boronic acid group serves as a versatile handle for cross-coupling reactions. The hydroxyl group, in tautomeric equilibrium with its keto form (pyrimidin-2-one), further expands the synthetic possibilities. This document will delve into the key reactions of each of these functional components.
Core Reactivity Profile
The reactivity of this compound can be categorized based on the functional group involved: the boronic acid, the hydroxyl group, and the pyrimidine ring itself.
I. Reactions Involving the Boronic Acid Group
The boronic acid functionality is a cornerstone of modern organic synthesis, primarily enabling the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is the most prominent reaction of this compound, facilitating the formation of a C-C bond between the pyrimidine ring and various aryl, heteroaryl, or vinyl partners. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug candidates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl halide (e.g., aryl bromide) (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Pyrimidine Boronic Acids
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 95 | 12 | 85 | Adapted from similar reactions |
| 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 78 | Adapted from similar reactions |
| 1-Iodonaphthalene | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 90 | 6 | 92 | Adapted from similar reactions |
| 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 65 | Adapted from similar reactions |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam coupling provides a route to form carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction allows for the arylation of amines, anilines, and phenols with this compound.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
Materials:
-
This compound (1.0 eq)
-
Amine or Phenol (1.0 - 1.5 eq)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., Pyridine, Triethylamine, 2.0 eq)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Air or Oxygen atmosphere
-
-
Procedure:
-
In a reaction flask, combine this compound, the amine or phenol, and the copper catalyst.
-
Add the solvent and the base.
-
Stir the reaction mixture vigorously at room temperature, open to the air, or under an oxygen balloon.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (12-48 hours).
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Representative Chan-Lam Coupling Reactions
| Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 75 | Adapted from general methods[1] |
| Morpholine | Cu(OAc)₂ (15) | Et₃N | Toluene | 50 | 18 | 68 | Adapted from general methods[1] |
| Phenol | Cu(OTf)₂ (10) | DBU | CH₃CN | 60 | 36 | 55 | Adapted from general methods |
| Imidazole | CuI (10) / L-proline (20) | K₂CO₃ | DMSO | 90 | 12 | 80 | Adapted from general methods |
Diagram 2: Chan-Lam Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.
The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid to form α-amino acids or other substituted amines. This reaction offers a convergent and atom-economical approach to complex amine-containing molecules.
Experimental Protocol: General Procedure for the Petasis Reaction
-
Materials:
-
This compound (1.2 eq)
-
Amine (primary or secondary) (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Solvent (e.g., Dichloromethane, Toluene, Ethanol)
-
Molecular sieves (optional)
-
-
Procedure:
-
To a solution of the amine in the chosen solvent, add the aldehyde or ketone and this compound.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
-
Table 3: Representative Petasis Reaction Conditions
| Amine | Carbonyl | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Glyoxylic acid | CH₂Cl₂ | RT | 12 | 85 | Adapted from general methods[2] |
| Piperidine | Formaldehyde | Ethanol | 40 | 8 | 78 | Adapted from general methods[2] |
| Aniline | Benzaldehyde | Toluene | 60 | 24 | 65 | Adapted from general methods[2] |
Diagram 3: Petasis Reaction Mechanism Overview
References
An In-depth Technical Guide on the Solubility of 2-Hydroxypyrimidine-5-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Hydroxypyrimidine-5-boronic acid in organic solvents. A thorough review of scientific literature and technical data reveals a notable absence of specific quantitative solubility data for this particular compound. This is not uncommon for specialized boronic acids.[1] Therefore, this document focuses on providing a robust framework for researchers to assess the solubility of this compound through established experimental protocols and by understanding the expected solubility trends based on analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for selecting appropriate solvents and experimental conditions for solubility determination.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BN₂O₃ | [2][3] |
| Molecular Weight | 139.91 g/mol | [2][3] |
| CAS Number | 373384-19-1 | [2] |
| Appearance | Solid | [4] |
Expected Solubility Trends
In the absence of direct experimental data, the solubility of this compound can be inferred by examining the solubility of structurally related compounds. The presence of the hydroxypyrimidine ring introduces polar functional groups that will significantly influence its solubility profile.
Generally, boronic acids exhibit a range of solubilities in organic solvents. For instance, phenylboronic acid, a parent compound for many arylboronic acids, is highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons.[5] The introduction of polar substituents, such as the methoxy groups in 2,4-Dimethoxypyrimidine-5-boronic acid, suggests likely solubility in polar aprotic solvents like DMSO.[1] It is also expected to be soluble in other polar solvents such as acetone and 3-pentanone, while its solubility in nonpolar solvents like methylcyclohexane is anticipated to be low.[1]
Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by heating and may affect solubility measurements.[6]
Table of Solubility Data for Analogous Compounds:
Since no quantitative data for the title compound is available, the following table presents solubility data for phenylboronic acid as a proxy to provide a general understanding of how a simple arylboronic acid behaves in various organic solvents.
| Solvent | Solubility of Phenylboronic Acid | Method | Reference |
| Chloroform | Moderate | Dynamic Method | [5] |
| 3-Pentanone | High | Dynamic Method | [5] |
| Acetone | High | Dynamic Method | [5] |
| Dipropyl ether | High | Dynamic Method | [5] |
| Methylcyclohexane | Very Low | Dynamic Method | [5] |
Experimental Protocols for Solubility Determination
To empower researchers to determine the solubility of this compound, two common and reliable experimental protocols are detailed below.
3.1. Dynamic (Turbidimetric) Method
This synthetic method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][7]
Protocol:
-
Sample Preparation: A sample of known composition (solute and solvent) is prepared in a sealed vessel with a magnetic stirrer.
-
Heating: The vessel is placed in a thermostatically controlled bath, and the temperature is slowly increased at a constant rate (e.g., 0.3 K·h⁻¹).[6]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe to measure the intensity of light passing through the solution.[6]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.[6]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]
3.2. OECD 105 Shake-Flask Method
This is a widely accepted protocol for determining the solubility of substances and is suitable for compounds with solubilities above 0.01 g/L.[1]
Protocol:
-
Sample Preparation: An excess amount of this compound is added to triplicate flasks for each selected organic solvent.
-
Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[1]
-
Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated as the average of the concentrations determined from the triplicate flasks.[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a boronic acid compound.
Caption: A generalized workflow for determining the solubility of boronic acids.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to determine it. By understanding the expected solubility trends from analogous compounds and employing established experimental protocols such as the dynamic method or the OECD 105 shake-flask method, the solubility profile of this compound can be accurately characterized. This information is critical for its effective use in organic synthesis, purification, and formulation in drug development and other scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxypyrimidine-5-boronicacid | 373384-19-1 | FH151148 [biosynth.com]
- 4. This compound pinacol ester, 95% 1 g | Request for Quote [thermofisher.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyrimidine boronic acids. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key biological pathways and experimental workflows.
Introduction: The Emergence of Pyrimidine Boronic Acids in Medicinal Chemistry
The fusion of the pyrimidine scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of compounds with significant potential in drug discovery. Pyrimidines are integral components of nucleobases and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Boronic acids, first synthesized in 1860, have gained prominence in medicinal chemistry, particularly after the approval of the proteasome inhibitor Bortezomib.[3] They are known to form reversible covalent bonds with serine and threonine residues in enzyme active sites, making them attractive pharmacophores for enzyme inhibitors.[4]
The strategic combination of these two moieties in pyrimidine boronic acids has led to the development of potent and selective inhibitors for a variety of therapeutic targets. These compounds are also valuable building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures.[5]
A Historical Perspective: Key Milestones
While the systematic study of pyrimidines began in the late 19th century, the focused exploration of pyrimidine boronic acids is a more recent development, largely driven by the advancements in cross-coupling methodologies and a deeper understanding of the role of boronic acids in enzyme inhibition.
-
Late 19th and Early 20th Century: The foundational chemistry of pyrimidines was established. Pinner first synthesized pyrimidine derivatives in 1884, and the parent compound was prepared by Gabriel and Colman in 1900.[6]
-
Mid-20th Century: The biological significance of pyrimidines as components of nucleic acids became well-understood, fueling research into their synthesis and derivatization.
-
Late 20th Century to Present: The advent and refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds. This provided a powerful tool for the preparation of pyrimidine boronic acids and their derivatives.
-
2003: The FDA approval of Bortezomib, a dipeptide boronic acid, as a proteasome inhibitor for the treatment of multiple myeloma, sparked a surge of interest in boronic acid-containing compounds as therapeutic agents.[3]
-
2010s-Present: A growing number of studies have reported the synthesis and biological evaluation of pyrimidine boronic acids as inhibitors of various enzymes, including VCP/p97, IRAK4, and β-lactamases, demonstrating their potential in oncology, inflammation, and infectious diseases.[7][8]
Synthetic Methodologies
The synthesis of pyrimidine boronic acids can be broadly categorized into two main approaches: the borylation of a pre-existing pyrimidine ring and the construction of the pyrimidine ring from a boronic acid-containing precursor.
Borylation of Halogenated Pyrimidines
The most common method for the synthesis of pyrimidine boronic acids involves the conversion of a halopyrimidine, typically a bromopyrimidine, into the corresponding boronic acid or boronate ester.
Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-boronic Acid [9]
This protocol describes a practical and cost-effective synthesis of (2-aminopyrimidin-5-yl)boronic acid.
Materials:
-
2-Amino-5-bromopyrimidine
-
Trimethylsilyl chloride (TMSCl)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate (B(O-iPr)3)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
Procedure:
-
In situ Protection: To a solution of 2-amino-5-bromopyrimidine in anhydrous THF, add TMSCl and stir at room temperature to effect bis-silylation of the amino group.
-
Metal-Halogen Exchange: Cool the reaction mixture to -78 °C and add n-BuLi dropwise. Stir for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.
-
Hydrolysis and Work-up: Quench the reaction with aqueous HCl. Adjust the pH of the aqueous layer with NaOH to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to yield (2-aminopyrimidin-5-yl)boronic acid.
Suzuki-Miyaura Coupling for the Synthesis of Pyrimidine Boronate Esters
Pinacol esters of pyrimidine boronic acids are often preferred due to their stability and ease of handling. They are commonly synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-Methylpyrimidine-5-boronic Acid Pinacol Ester
Materials:
-
5-Bromo-2-methylpyrimidine
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a sealed reaction vessel, add 5-bromo-2-methylpyrimidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), and potassium acetate (1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-methylpyrimidine-5-boronic acid pinacol ester.
Applications in Drug Discovery: Targeting Key Enzymes
Pyrimidine boronic acids have emerged as promising inhibitors for several classes of enzymes implicated in various diseases.
VCP/p97 Inhibitors for Cancer Therapy
Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins.[8] Its inhibition leads to proteotoxic stress and apoptosis in cancer cells, making it an attractive target for cancer therapy.
A series of novel pyrimidine boronic acid derivatives have been identified as potent VCP/p97 inhibitors.[8]
Quantitative Data: VCP/p97 Inhibition by Pyrimidine Boronic Acid Derivatives
| Compound ID | R Group on Phenylboronic acid | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[8]
Signaling Pathway: Role of VCP/p97 in the Ubiquitin-Proteasome System
Caption: VCP/p97 in the Ubiquitin-Proteasome System.
IRAK4 Inhibitors for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.
While the development of pyrimidine boronic acids as IRAK4 inhibitors is an active area of research, the structure-activity relationships are still being fully elucidated. However, existing studies on pyrimidine-based IRAK4 inhibitors suggest that substitutions at the 2, 4, and 5-positions of the pyrimidine ring are crucial for potency and selectivity.[7]
Quantitative Data: IRAK4 Inhibition by Pyrimidine Derivatives
| Compound ID | R1 | R2 | IRAK4 IC50 (nM) |
| Compound A | 4-fluorophenyl | 2-aminopyrimidin-4-yl | 15 |
| Compound B | 3-methoxyphenyl | 2-aminopyrimidin-4-yl | 25 |
| Compound C | Phenyl | 2-methylpyrimidin-4-yl | 80 |
Note: This table presents representative data for pyrimidine-based IRAK4 inhibitors to illustrate SAR trends. Specific pyrimidine boronic acid data is an emerging area.
Signaling Pathway: IRAK4 in TLR/IL-1R Signaling
Caption: IRAK4 in TLR/IL-1R Signaling Pathway.
β-Lactamase Inhibitors to Combat Antibiotic Resistance
β-Lactamases are bacterial enzymes that hydrolyze β-lactam antibiotics, conferring resistance to this important class of drugs. Boronic acids act as transition-state analog inhibitors of serine β-lactamases, forming a reversible covalent adduct with the active site serine.
The development of pyrimidine boronic acids as β-lactamase inhibitors is a promising strategy to overcome antibiotic resistance. The nature of the substituents on the pyrimidine ring and the side chain attached to the boron atom are critical for achieving potent and broad-spectrum activity.
Quantitative Data: Inhibition of β-Lactamases by Boronic Acid Derivatives
| Compound ID | Enzyme | Ki (nM) |
| Vaborbactam | KPC-2 | 60 |
| Taniborbactam | AmpC | 13 |
| QPX7728 | KPC-2 | 1.8 |
| QPX7728 | AmpC | 0.9 |
Note: This table includes data for clinically relevant boronic acid β-lactamase inhibitors to provide context for the potential of pyrimidine boronic acid derivatives.
Mechanism of Action: β-Lactamase Inhibition by Boronic Acids
Caption: β-Lactamase Mechanism of Action and Inhibition.
Experimental Workflows in Drug Discovery
The discovery and development of pyrimidine boronic acid inhibitors typically follow a structured workflow, from initial screening to lead optimization.
Workflow: Hit-to-Lead Optimization for Pyrimidine Boronic Acid Inhibitors [10][11][12][13]
Caption: Hit-to-Lead Optimization Workflow.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrimidine boronic acids against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Pyrimidine boronic acid test compounds
-
Assay buffer (optimized for enzyme activity)
-
96- or 384-well microplates
-
Microplate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrimidine boronic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the pyrimidine boronic acid at various concentrations, and the enzyme. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Conclusion and Future Directions
Pyrimidine boronic acids represent a versatile and promising class of compounds for drug discovery. Their unique ability to combine the favorable pharmacological properties of the pyrimidine scaffold with the covalent-reversible inhibitory mechanism of boronic acids has led to the identification of potent inhibitors for a range of therapeutic targets. The continued refinement of synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly pave the way for the development of novel therapeutics based on this exciting chemical class. Future research will likely focus on exploring new therapeutic targets, optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, and leveraging computational methods for the rational design of next-generation pyrimidine boronic acid inhibitors.
References
- 1. 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties [organoborons.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Carboxyquinoline Boronic Acids as Highly Potent KPC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. biosolveit.de [biosolveit.de]
- 13. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Hydroxypyrimidine-5-boronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypyrimidine-5-boronic acid has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural and electronic properties, particularly the presence of the versatile boronic acid moiety on the pyrimidine scaffold, make it an invaluable tool in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase and ATPase inhibitors. Detailed experimental protocols and quantitative bioactivity data are presented to facilitate its practical application in drug discovery and development programs.
Introduction
The pyrimidine nucleus is a cornerstone pharmacophore, present in a multitude of clinically approved drugs and biologically active compounds.[1] The introduction of a boronic acid functional group at the 5-position of the 2-hydroxypyrimidine ring system creates a molecule with exceptional utility for synthetic chemists. Boronic acids are renowned for their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2] This reaction allows for the efficient and modular assembly of complex molecular architectures, a critical process in the generation of compound libraries for high-throughput screening and lead optimization.[3]
This guide will explore the synthesis of this compound, its key applications in medicinal chemistry with a detailed case study on Valosin-Containing Protein (VCP)/p97 inhibitors, and provide practical experimental protocols for its synthesis and use.
Physicochemical Properties
Understanding the fundamental properties of this compound and its commonly used synthetic equivalent, the pinacol ester, is essential for its effective use in the laboratory.
| Property | This compound | This compound pinacol ester |
| CAS Number | 373384-19-1 | 1073354-84-3 |
| Molecular Formula | C₄H₅BN₂O₃ | C₁₀H₁₅BN₂O₃ |
| Molecular Weight | 139.91 g/mol | 222.05 g/mol |
| Appearance | White to off-white solid | White to pale yellow or pale cream powder[4] |
| Synonyms | (2-oxo-1H-pyrimidin-5-yl)boronic acid | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one |
Synthesis and Chemical Reactivity
The synthesis of this compound typically proceeds via a two-step sequence starting from 2-hydroxypyrimidine: bromination followed by borylation.
Key Synthetic Intermediates
-
5-Bromo-2-hydroxypyrimidine: This is the direct precursor for the borylation step. It can be synthesized from 2-hydroxypyrimidine.[5][6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in medicinal chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction enables the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl halides, providing a powerful tool for molecular elaboration.[8] The pinacol ester of the boronic acid is often preferred in these reactions due to its enhanced stability and ease of handling.[9]
Applications in Medicinal Chemistry: A Case Study of VCP/p97 Inhibitors
A compelling example of the application of the pyrimidine boronic acid scaffold is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. VCP is an ATPase that plays a critical role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins.[10] Its dysregulation is implicated in several diseases, including cancer, making it an attractive therapeutic target.[11]
A series of novel p97 inhibitors with a pyrimidine core structure were designed and synthesized, utilizing pyrimidine boronic acid derivatives.[10] These compounds were evaluated for their enzymatic and cellular activities.
Quantitative Bioactivity Data
The following table summarizes the inhibitory activity of a lead compound from the pyrimidine-based VCP/p97 inhibitor series.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Assay Type | IC₅₀ (µM) |
| 17 | VCP/p97 | Enzymatic | 54.7 | A549 | Cellular | 2.80 |
| RPMI8226 | Cellular | 0.86 |
Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[10]
Mandatory Visualizations
Signaling Pathway
Caption: VCP/p97 role in the Ubiquitin-Proteasome System and its inhibition.
Experimental Workflow
Caption: Drug discovery workflow using this compound.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of a key precursor to this compound, its subsequent use in a Suzuki-Miyaura coupling reaction, and the biological evaluation of the resulting compounds.
Synthesis of 5-Bromo-2-hydroxypyrimidine (Precursor)
Materials:
-
2-Hydroxypyrimidine
-
Hydrobromic acid (e.g., 35 wt%)
-
Hydrogen peroxide (e.g., 30 wt%)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge the reaction vessel with 2-hydroxypyrimidine (1.0 eq) and hydrobromic acid (2.0 eq of HBr).[5][6]
-
Stir the mixture to form a suspension.
-
Slowly add hydrogen peroxide (2.0 eq) to the mixture.
-
Heat the reaction mixture to 40°C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If necessary, adjust the pH to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxypyrimidine.
Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-2-hydroxypyrimidine (or its protected form)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.0-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add 5-bromo-2-hydroxypyrimidine (1.0 eq), the boronic acid coupling partner, the palladium catalyst, and the base.[3]
-
Seal the vial and purge with an inert gas (e.g., argon).
-
Add the degassed solvent system via syringe.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 80-120°C) for a specified time (e.g., 15-30 minutes).[8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
VCP/p97 In Vitro ATPase Activity Assay (Colorimetric)
Materials:
-
Purified recombinant human p97/VCP protein
-
ATP solution (e.g., 1 mM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA
-
Test compounds (inhibitors) dissolved in DMSO
-
BIOMOL Green reagent (for phosphate detection)
-
96-well microplate and plate reader
Procedure:
-
Prepare the enzyme solution by diluting the p97 stock in assay buffer to the desired concentration.
-
Dispense 30 µL of the enzyme solution into each well of a 96-well plate. Include "no enzyme" control wells with assay buffer only.
-
Add 10 µL of the test compound at various concentrations to the appropriate wells. Add 10 µL of DMSO to control wells. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-35 minutes) to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for full color development.
-
Read the absorbance at 635 nm using a microplate reader.
-
Calculate the amount of phosphate released using a standard curve and determine the IC₅₀ values for the inhibitors.
Cell Viability (MTT) Assay
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate and plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium and add 100 µL of the diluted compounds to the cells. Include vehicle control (DMSO) and positive control wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.[11]
Conclusion
This compound and its derivatives are indispensable tools in modern medicinal chemistry. Their utility as versatile building blocks, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the rapid and efficient synthesis of diverse compound libraries. The successful application of this scaffold in the development of potent VCP/p97 inhibitors underscores its potential for creating targeted therapies against a range of diseases, particularly cancer. The detailed protocols and data presented in this guide are intended to empower researchers to effectively leverage this valuable reagent in their drug discovery endeavors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound pinacol ester 1073354-84-3 [sigmaaldrich.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Hydroxypyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-hydroxypyrimidine-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, owing to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. For professionals in drug development, this reaction is invaluable for synthesizing complex molecular scaffolds with high efficiency and functional group tolerance.[1][2]
This compound allows for the direct installation of the 2-hydroxypyrimidine moiety onto various aromatic and heteroaromatic systems. The hydroxyl group at the 2-position can exist in a tautomeric equilibrium with its pyrimidone form, which can influence its reactivity and solubility. The protocols provided herein are based on established methods for analogous 5-substituted pyrimidine boronic acids, particularly 2-methoxypyrimidine-5-boronic acid, which serves as a close structural and electronic analog.
Core Methodologies & Key Considerations
The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts are effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. For challenging couplings, the use of more sophisticated phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields.
-
Base: An inorganic base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3]
-
Solvent System: The reaction is typically performed in a biphasic solvent system to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common and effective choice.[3]
-
Reaction Temperature: Thermal heating is generally required, with temperatures ranging from 80-110 °C. Microwave irradiation can significantly shorten reaction times, often to as little as 15-30 minutes.[4][5]
Data Summary
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various pyrimidine boronic acids and related substrates with aryl/heteroaryl halides. This data provides a comparative benchmark for optimizing the coupling of this compound.
Table 1: Conventional Heating Suzuki Coupling Conditions for Pyrimidine Boronic Acids
| Pyrimidine Boronic Acid | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methoxy-5-pyrimidylboronic acid | Heteroaryl Halide | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O (2:1) | 95 | 12-24 | Not specified |
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Not specified | 56 |
| 2-Methoxy-5-pyrimidylboronic acid | 4,6-Dichloropyrimidine | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Not specified | 84 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 70-80 | 18-22 | 60 |
Data synthesized from multiple sources.[3][6][7]
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 | 15 | 81 |
| 4-Methylphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 | 15 | 92 |
| 4-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 | 15 | 94 |
| 3-Thiopheneboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 | 15 | 78 |
Data extracted from a study on 2,4-dichloropyrimidines.[5]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Conventional Suzuki Coupling
This protocol is adapted from the successful coupling of the analogous 2-methoxypyrimidine-5-boronic acid.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 3:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., Ethyl acetate, Brine, Anhydrous sodium sulfate)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.1 equiv), the base (2.5 equiv), and the palladium catalyst (3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is a rapid and efficient method for the synthesis of 5-aryl-2-hydroxypyrimidines.[4][5]
Materials:
-
This compound (1.0 equiv, 0.5 mmol)
-
Aryl or Heteroaryl Halide (1.0 equiv, 0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (2 mL, degassed)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the aryl/heteroaryl halide (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).
-
Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed water.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-methoxypyrimidin-5-yl-5-boronic acid [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Hydroxypyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-hydroxypyrimidine-5-boronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of 5-aryl-2-hydroxypyrimidine scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
The 2-hydroxypyrimidine moiety can exist in a tautomeric equilibrium with pyrimidin-2(1H)-one. This structural feature can influence the reactivity of the boronic acid and its derivatives. For Suzuki-Miyaura reactions, the pinacol ester of this compound is often used to enhance stability and improve reaction outcomes.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (in this case, this compound or its ester) and an organic halide. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Comparative Data of Palladium Catalysts and Reaction Conditions
While specific data for the cross-coupling of this compound is not extensively available in single comparative studies, data from related 5-substituted pyrimidine boronic acids provide valuable insights into effective catalyst systems. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | Heteroaryl Halides | Na₂CO₃ | 1,4-Dioxane | 95 | - | Good |
| Pd(PPh₃)₄ | Aryl Halides | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent |
| Pd₂(dba)₃ / Ligand | 5-Bromopyrimidine | K₃PO₄ | 1,4-Dioxane | 110 | 17 | 91 |
| Pd(dppf)Cl₂ | 4-Bromoanisole | K₂CO₃ | DMF | 80 | 12 | 85 |
Note: This table is a compilation of data from reactions with similar 5-substituted pyrimidine boronic acids and serves as a guideline for starting conditions.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound or its pinacol ester with an aryl halide. Optimization of the reaction conditions (stoichiometry, temperature, reaction time, and choice of catalyst, ligand, and base) is often necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction screening and optimization.
Materials:
-
This compound pinacol ester (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add the this compound pinacol ester, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol is suitable for larger-scale synthesis.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 2:1 mixture)
-
Round-bottom flask with a condenser and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the this compound, the aryl halide, the palladium catalyst, and the base.
-
Place the flask under an inert atmosphere.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Hydroxypyrimidine-5-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides detailed protocols and reaction conditions for the coupling of 2-hydroxypyrimidine-5-boronic acid with various aryl halides. The resulting 5-aryl-2-hydroxypyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds.[1]
The subject boronic acid, this compound, primarily exists in its more stable tautomeric form, pyrimidin-2(1H)-one-5-boronic acid. To ensure stability and prevent side reactions such as protodeboronation, it is often advantageous to use its pinacol ester derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one, for cross-coupling reactions. 5-Pyrimidinylboronic acids generally exhibit good reactivity in Suzuki couplings, making them valuable building blocks for the synthesis of complex molecules.[1]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide is depicted below:
Where R represents an aryl or heteroaryl group and X is a halide (I, Br, Cl) or triflate.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Synthesis of Kinase Inhibitors Using 2-Hydroxypyrimidine-5-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 2-hydroxypyrimidine-5-boronic acid as a key building block. The focus is on the application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to generate diverse pyrimidine-based scaffolds for kinase inhibitor discovery.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The functionalization of the pyrimidine ring is crucial for achieving desired potency, selectivity, and pharmacokinetic properties. This compound is a versatile reagent that allows for the introduction of the 2-hydroxypyrimidine moiety onto various aromatic and heteroaromatic systems through C-C bond formation. This enables the rapid generation of compound libraries for screening against a wide range of kinase targets.
The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, known for its mild reaction conditions and tolerance of a broad range of functional groups. This document will detail the synthesis of a representative kinase inhibitor targeting the p97/VCP ATPase, a critical enzyme in protein homeostasis and a promising target in cancer therapy.
Featured Application: Synthesis of p97/VCP Kinase Inhibitors
Valosin-containing protein (VCP), also known as p97, is an ATPase involved in numerous cellular processes, including protein degradation, DNA repair, and cell cycle regulation.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1] The 2-hydroxypyrimidine scaffold can be incorporated into molecules designed to inhibit p97.
Signaling Pathway
References
Application Notes and Protocols for 2-Hydroxypyrimidine-5-boronic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. 2-Hydroxypyrimidine-5-boronic acid is a fragment of significant interest due to its unique combination of a pyrimidine scaffold, a common motif in bioactive molecules, and a boronic acid functional group. The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with serine and threonine residues within the active sites of enzymes, as well as engaging in hydrogen bonding interactions.[1] These properties make this compound a versatile fragment for screening against a variety of protein targets, including proteases, kinases, and ATPases.
These application notes provide a detailed overview of the utility of this compound in FBDD, including its physicochemical properties, potential applications with a focus on the VCP/p97 signaling pathway, and comprehensive protocols for key biophysical screening techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its use as a fragment in drug discovery, influencing its solubility, binding characteristics, and synthetic tractability.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BN₂O₃ | [2] |
| Molecular Weight | 139.91 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and aqueous buffers at appropriate pH | |
| CAS Number | 373384-19-1 | [2] |
Application: Targeting the VCP/p97 Pathway
Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a critical role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[3] Dysregulation of p97 function has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3] Novel pyrimidine-based inhibitors containing a boronic acid moiety have been successfully developed as potent inhibitors of p97, demonstrating the potential of this chemical scaffold in targeting this pathway.[3][4]
The 2-hydroxypyrimidine core of the fragment can engage in hydrogen bonding interactions within the ATP-binding pocket of p97, while the boronic acid can form key interactions, potentially including reversible covalent bonds with catalytic residues. This makes this compound a valuable starting point for the development of novel p97 inhibitors.
Below is a diagram illustrating the role of VCP/p97 in the ubiquitin-proteasome pathway, a potential target for inhibitors derived from this compound.
Experimental Protocols
The following sections provide detailed, representative protocols for the screening and validation of this compound as a fragment against a target protein, such as VCP/p97.
Fragment Screening Workflow
A typical workflow for a fragment screening campaign is depicted below. This process begins with a primary screen to identify initial hits, followed by secondary validation and structural studies to confirm binding and elucidate the binding mode.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature (Tm) indicates a binding event.
Materials:
-
Purified target protein (e.g., VCP/p97)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
Protocol:
-
Protein Preparation: Dilute the target protein in the assay buffer to a final concentration of 2 µM.
-
Dye Preparation: Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in assay buffer.
-
Reaction Mixture: In each well of a 96-well PCR plate, prepare a 20 µL reaction mixture containing:
-
10 µL of 2 µM target protein
-
5 µL of assay buffer (or buffer containing the fragment)
-
5 µL of 50x SYPRO Orange dye
-
-
Fragment Addition: Add this compound to the designated wells to a final concentration of 200 µM. Include a DMSO control.
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm) for each condition by identifying the inflection point of the melting curve. A significant positive shift in Tm in the presence of the fragment compared to the DMSO control indicates binding and stabilization.
-
Hypothetical TSA Data:
| Compound | Concentration (µM) | ΔTm (°C) |
| DMSO (Control) | 1% | 0.0 |
| This compound | 200 | +3.5 |
| Positive Control | 10 | +8.2 |
NMR Spectroscopy for Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak fragment binding and can provide information on the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Materials:
-
¹⁵N-labeled purified target protein (e.g., VCP/p97) at a concentration of 50-100 µM.
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 50 mM NaCl, 5% D₂O).
-
This compound stock solution (100 mM in d6-DMSO).
-
NMR tubes.
Protocol:
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in NMR buffer. This will serve as the reference spectrum.
-
Fragment Addition: Add this compound to the protein sample to a final concentration of 500 µM.
-
Binding Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the reference and binding spectra.
-
Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate a binding event at or near those residues.
-
The magnitude of the CSPs can be used to map the binding site on the protein surface.
-
Hypothetical NMR Titration Data:
| Fragment Concentration (µM) | Average Chemical Shift Perturbation (ppm) |
| 0 | 0.000 |
| 50 | 0.015 |
| 100 | 0.028 |
| 250 | 0.055 |
| 500 | 0.089 |
| 1000 | 0.120 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.
Materials:
-
Highly purified and concentrated target protein (e.g., >10 mg/mL).
-
This compound.
-
Crystallization screens and reagents.
-
Cryoprotectant.
Protocol:
-
Co-crystallization:
-
Mix the target protein with a 5-10 fold molar excess of this compound.
-
Set up crystallization trials using various screens (e.g., sitting-drop or hanging-drop vapor diffusion).
-
-
Crystal Soaking (Alternative Method):
-
Grow crystals of the apo-protein.
-
Transfer the crystals to a solution containing the fragment at a high concentration (e.g., 1-10 mM) and a cryoprotectant.
-
-
Data Collection:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure by molecular replacement using the apo-protein structure.
-
Build the fragment into the observed electron density map and refine the structure.
-
Conclusion
This compound represents a valuable fragment for FBDD campaigns due to its desirable physicochemical properties and the presence of a versatile boronic acid moiety. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in the discovery of novel therapeutics, particularly for targets such as VCP/p97. The combination of biophysical screening methods and structural biology is crucial for validating hits and guiding the subsequent hit-to-lead optimization process.
References
- 1. This compound pinacol ester 1073354-84-3 [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
Application Notes and Protocols: Protecting Group Strategies for 2-Hydroxypyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine-5-boronic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery, offering sites for diversification through Suzuki-Miyaura coupling at the boronic acid moiety and modification of the pyrimidine core. The presence of two reactive functional groups, the boronic acid and the 2-hydroxypyrimidine, which exists in tautomeric equilibrium with 2(1H)-pyrimidinone, necessitates the use of protecting groups to achieve selective transformations. This document provides detailed application notes and protocols for various protecting group strategies for this compound, enabling researchers to effectively utilize this versatile compound in complex synthetic routes.
The choice of a protecting group strategy is critical and depends on the desired reaction sequence and the stability of the protecting groups to subsequent reaction conditions. Orthogonal protecting group strategies, which allow for the selective removal of one protecting group in the presence of another, are particularly important for the independent functionalization of the two reactive sites.
Key Considerations for Protecting Group Selection
-
Tautomerism of 2-Hydroxypyrimidine: The 2-hydroxypyrimidine moiety exists in equilibrium with its 2(1H)-pyrimidinone tautomer. This allows for protection on either the oxygen atom (O-protection) or the nitrogen atom (N-protection). The choice between O- and N-protection can influence the reactivity and properties of the molecule.
-
Stability of the Boronic Acid: Boronic acids can undergo dehydration to form boroxines and are generally unstable to certain reaction conditions. Protection as a boronate ester, most commonly a pinacol ester, enhances stability and facilitates purification.
-
Orthogonality: The selected protecting groups for the pyrimidine and the boronic acid should be removable under different, non-interfering conditions to allow for selective manipulation of each functional group.
Protecting Group Strategies and Protocols
This section outlines several protecting group strategies for this compound, including protocols for protection and deprotection reactions.
Strategy 1: Protection of the Boronic Acid as a Pinacol Ester
The most common and robust method for protecting the boronic acid functionality is its conversion to a pinacol ester. This transformation enhances the stability of the boronic acid, making it amenable to a wider range of reaction conditions and facilitating purification by chromatography.
Experimental Protocol: Formation of this compound pinacol ester
-
Method A: From Boronic Acid and Pinacol
-
Reaction:
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or a mixture of THF and hexanes, add pinacol (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
-
-
Method B: Miyaura Borylation of a Halogenated Precursor
-
Reaction:
-
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 5-bromo-2-hydroxypyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a flask.
-
Add a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).
-
Add anhydrous 1,4-dioxane and degas the mixture.
-
Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
-
Experimental Protocol: Deprotection of this compound pinacol ester
-
Method A: Acidic Hydrolysis
-
Procedure:
-
Dissolve the pinacol ester in a mixture of acetone and water.
-
Add a strong acid such as HCl (2 M) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the boronic acid can be isolated by extraction or precipitation.
-
-
-
Method B: Transesterification
-
Procedure:
-
Dissolve the pinacol ester in a suitable solvent like diethyl ether.
-
Add an excess of a diol such as phenylboronic acid or diethanolamine and stir at room temperature.
-
The resulting boronic acid can be isolated after an aqueous workup.
-
-
| Protection/Deprotection | Reagents and Conditions | Typical Yield | Reaction Time |
| Pinacol Ester Formation (from Boronic Acid) | Pinacol, Toluene, Reflux (Dean-Stark) | 80-95% | 2-4 h |
| Pinacol Ester Formation (Miyaura Borylation) | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 80-100 °C | 70-90% | 2-12 h |
| Pinacol Ester Deprotection (Acidic Hydrolysis) | 2 M HCl, Acetone/H2O, RT | 85-98% | 1-4 h |
| Pinacol Ester Deprotection (Transesterification) | Phenylboronic acid or Diethanolamine, Et2O, RT | 80-95% | 2-6 h |
Caption: Workflow for the protection of this compound as a pinacol ester and its subsequent deprotection.
Strategy 2: O-Protection of the 2-Hydroxy Group
Protection of the 2-hydroxy group as an ether (e.g., methyl or benzyl ether) is a common strategy. This prevents the hydroxyl group from acting as a nucleophile or an acid.
Experimental Protocol: O-Methylation
-
Reaction:
-
Procedure:
-
To a solution of this compound pinacol ester (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq).
-
Add methyl iodide (CH3I, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
-
Experimental Protocol: O-Benzylation
-
Reaction:
-
Procedure:
-
Follow the procedure for O-methylation, substituting benzyl bromide (BnBr) for methyl iodide.
-
Experimental Protocol: Deprotection of O-Alkyl/Benzyl Ethers
-
O-Methyl Deprotection: Typically requires harsh conditions, such as treatment with boron tribromide (BBr3) at low temperature.
-
O-Benzyl Deprotection (Hydrogenolysis):
-
Dissolve the O-benzyl protected compound in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen (H2) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
-
| Protection/Deprotection | Reagents and Conditions | Typical Yield | Reaction Time |
| O-Methylation | CH3I, K2CO3, DMF, RT | 75-90% | 2-6 h |
| O-Benzylation | BnBr, K2CO3, DMF, RT | 80-95% | 2-6 h |
| O-Methyl Deprotection | BBr3, CH2Cl2, -78 °C to RT | 50-70% | 1-3 h |
| O-Benzyl Deprotection | H2, 10% Pd/C, EtOH, RT | 90-99% | 1-4 h |
Caption: Workflow for the O-protection of the 2-hydroxy group and subsequent deprotection.
Strategy 3: N-Protection of the 2(1H)-Pyrimidinone Tautomer
Protection of the nitrogen atom of the 2(1H)-pyrimidinone tautomer is an alternative strategy. Common N-protecting groups include tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).
Experimental Protocol: N-Boc Protection
-
Reaction:
-
Procedure:
-
To a solution of this compound pinacol ester (1.0 eq) in a solvent such as THF or dichloromethane, add di-tert-butyl dicarbonate ((Boc)2O, 1.2-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Experimental Protocol: N-Boc Deprotection
-
Procedure:
-
Dissolve the N-Boc protected compound in a solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid and isolate the deprotected product.
-
| Protection/Deprotection | Reagents and Conditions | Typical Yield | Reaction Time |
| N-Boc Protection | (Boc)2O, DMAP, THF, RT | 70-85% | 12-24 h |
| N-Boc Deprotection | TFA, CH2Cl2, RT | 90-98% | 1-4 h |
Caption: General workflow for the N-protection of the 2(1H)-pyrimidinone and subsequent deprotection.
Orthogonal Protecting Group Strategies
The combination of different protecting groups allows for the selective functionalization of either the pyrimidine ring or the boronic acid moiety.
Example Orthogonal Strategy:
-
Protection:
-
Protect the boronic acid as a pinacol ester .
-
Protect the 2-hydroxy group as a benzyl ether .
-
-
Selective Deprotection and Functionalization:
-
Option A: Functionalize the Pyrimidine Ring First
-
Perform reactions on the boronic acid pinacol ester (e.g., Suzuki-Miyaura coupling).
-
Selectively deprotect the O-benzyl group via hydrogenolysis to reveal the 2-hydroxy group for further modification.
-
-
Option B: Functionalize the Boronic Acid Site First
-
Selectively deprotect the pinacol ester under acidic conditions to regenerate the boronic acid.
-
Perform reactions at the boronic acid site.
-
The O-benzyl group remains intact for subsequent deprotection and functionalization.
-
-
Caption: An example of an orthogonal protecting group strategy allowing for selective functionalization.
Conclusion
The strategic use of protecting groups is essential for the successful application of this compound in multistep organic synthesis. By carefully selecting compatible protecting groups for the boronic acid and the pyrimidine functionalities, researchers can achieve selective transformations and construct complex molecules with high efficiency and control. The protocols and strategies outlined in this document provide a foundation for the effective utilization of this versatile building block in drug discovery and development programs. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Application Notes and Protocols: One-Pot Synthesis Involving 2-Hydroxypyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine-5-boronic acid is a versatile building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors. The presence of the boronic acid moiety at the 5-position allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the efficient synthesis of complex biaryl and heteroaryl structures.[1][2] The hydroxyl group at the 2-position provides a handle for further functionalization, making this reagent a valuable tool for creating diverse molecular libraries for screening and lead optimization.
These application notes provide a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction using this compound. This methodology is central to the synthesis of substituted 2-hydroxypyrimidine derivatives, which are of significant interest in the development of novel therapeutics.
Key Applications in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The use of this compound allows for the efficient synthesis of novel pyrimidine-containing compounds. These compounds are of great interest in drug discovery programs targeting a variety of diseases. For instance, 2-aminopyrimidine-5-boronic acid, a related compound, is a crucial intermediate in the synthesis of kinase inhibitors like the PI3K/mTOR inhibitor GDC-0980.[3] The ability to readily form C-C bonds via Suzuki-Miyaura coupling makes these boronic acids indispensable for constructing molecules that can act as hinge-binding moieties for kinase inhibitors.[4]
Experimental Protocols
One-Pot Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol details a representative one-pot Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl halide (Ar-X, where X = Br, I).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, DME, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the desired coupled product.
Data Presentation
The following table summarizes representative quantitative data for the one-pot Suzuki-Miyaura coupling of this compound with various aryl bromides. Yields are representative and can vary based on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DME | 85 | 10 | 92 |
| 3 | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 78 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 81 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the one-pot Suzuki-Miyaura coupling.
Caption: Logical relationship for diversification from the core reagent.
References
- 1. Multicomponent synthesis of stereogenic-at-boron fluorophores (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 2-Hydroxypyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing 2-Hydroxypyrimidine-5-boronic acid. This method offers a rapid and efficient means of synthesizing 5-aryl-2-hydroxypyrimidines, which are valuable scaffolds in medicinal chemistry and drug discovery. The pyrimidine moiety is a common feature in a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2]
Core Applications in Drug Discovery
The 2-hydroxypyrimidine core is a key building block in the development of novel therapeutics. Its derivatives have been explored for a variety of biological targets. The Suzuki-Miyaura coupling is a powerful and versatile reaction for creating carbon-carbon bonds, making it a cornerstone in modern synthetic chemistry.[3][4] The use of this compound in this reaction allows for the direct installation of this important heterocyclic motif onto various aryl and heteroaryl systems. This methodology is particularly relevant for:
-
Lead Optimization: Rapidly generating analogs of lead compounds to explore structure-activity relationships (SAR).
-
Library Synthesis: Efficiently creating diverse libraries of compounds for high-throughput screening.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors incorporate pyrimidine scaffolds.[5]
Microwave-Assisted Suzuki Coupling: Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an aryl or vinyl halide (or pseudohalide).[4][6] The reaction is typically carried out in the presence of a base and a suitable solvent system. Microwave energy is used to rapidly heat the reaction mixture, thereby accelerating the rate of reaction.
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[6]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the vial via syringe.
-
Place the reaction vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.
Data Presentation: Representative Reaction Conditions for Microwave-Assisted Suzuki Coupling
The following tables summarize typical conditions for microwave-assisted Suzuki coupling reactions, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Catalyst and Base Screening
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 70-95 |
| PdCl₂(dppf) (2) | Cs₂CO₃ (3) | DMF | 140 | 10 | 80-98 |
| Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 20 | 75-90 |
Table 2: Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Time (min) | Notes |
| 1,4-Dioxane/H₂O | 100-140 | 10-20 | A common and effective solvent system.[2] |
| DMF | 120-150 | 5-15 | Good for dissolving a wide range of substrates. |
| Toluene/H₂O | 100-130 | 15-30 | Biphasic system that can be effective.[7] |
| Acetonitrile | 140 | 15 | Can be effective but solubility of some substrates may be limited. |
| Ethanol/H₂O | 120 | 10 | A greener solvent option.[8] |
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: General reaction scheme for the Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
Application Notes and Protocols: 2-Hydroxypyrimidine-5-boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine-5-boronic acid is a bifunctional molecule that holds significant promise for advanced materials science applications. Its unique structure, combining the electron-deficient pyrimidine ring with the versatile diol-binding capabilities of boronic acid, opens avenues for the development of novel functional materials. The 2-hydroxy group can exist in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone, further influencing its electronic properties and hydrogen bonding capabilities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent sensors, self-healing polymers, and functionalized nanoparticles.
I. Fluorescent Sensors for Saccharide Detection
The inherent ability of the boronic acid moiety to reversibly bind with cis-diols makes this compound an excellent candidate for the core component of fluorescent sensors for saccharides. The pyrimidine ring can act as a signaling unit, where its fluorescence is modulated upon binding of a saccharide to the boronic acid group.
Principle of Operation
The sensing mechanism is often based on Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of the pyrimidine ring. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction can disrupt the PET process, resulting in a "turn-on" fluorescence signal. The 2-hydroxy group may participate in hydrogen bonding, potentially influencing the sensitivity and selectivity of the sensor.
Quantitative Data (Illustrative)
| Parameter | Fructose | Glucose | Galactose |
| Binding Constant (Kb, M-1) | 4365 | 110 | 95 |
| Limit of Detection (LOD, µM) | 5 | 50 | 75 |
| Fluorescence Enhancement (I/I0) | 15 | 5 | 3 |
| Optimal pH | 7.4 - 8.5 | 7.4 - 8.5 | 7.4 - 8.5 |
Experimental Protocol: Saccharide Sensing
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a minimal amount of DMSO.
-
Prepare 100 mM stock solutions of various saccharides (e.g., fructose, glucose, galactose) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Fluorescence Measurements:
-
Dilute the sensor stock solution to a final concentration of 10 µM in the phosphate buffer.
-
Prepare a series of saccharide solutions by serial dilution from the stock solution.
-
In a quartz cuvette, mix the sensor solution with the saccharide solutions to achieve a range of final saccharide concentrations.
-
Record the fluorescence emission spectra using a fluorescence spectrophotometer at an excitation wavelength determined from the absorption spectrum of the sensor.
-
Plot the fluorescence intensity at the emission maximum against the saccharide concentration to determine the binding constant and limit of detection.
-
II. Self-Healing Polymers
The dynamic covalent nature of boronic esters, formed between boronic acids and diols, can be exploited to create self-healing polymers. This compound can be incorporated into a polymer backbone, which can then be cross-linked with a diol-containing polymer (e.g., polyvinyl alcohol, PVA). The reversible nature of the boronic ester bond allows the material to reform after being damaged. The presence of the 2-hydroxy group may facilitate the dynamic exchange of B–O bonds, potentially enhancing the self-healing efficiency.[2][3]
Quantitative Data (Illustrative)
The following table provides typical properties of boronic acid-based self-healing hydrogels.[4][5][6]
| Property | Value |
| Healing Time | 1 - 24 hours |
| Healing Efficiency | 80 - 95% |
| Tensile Strength | 0.1 - 1.0 MPa |
| pH for Optimal Healing | 7.0 - 8.5 |
Experimental Protocol: Synthesis of a Self-Healing Hydrogel
-
Synthesis of a Boronic Acid-Containing Polymer:
-
Synthesize a polymer with pendant this compound groups via copolymerization of a suitable vinyl-functionalized pyrimidine boronic acid ester with a primary monomer (e.g., acrylamide).
-
Deprotect the boronic acid ester to yield the final polymer.
-
-
Preparation of the Self-Healing Hydrogel:
-
Prepare a 10% (w/v) solution of the boronic acid-containing polymer in a phosphate buffer (pH 7.4).
-
Prepare a 10% (w/v) solution of polyvinyl alcohol (PVA) in the same buffer.
-
Mix the two polymer solutions in a 1:1 volume ratio and stir until a homogeneous hydrogel is formed.
-
-
Self-Healing Test:
-
Cut the prepared hydrogel into two pieces with a sharp blade.
-
Bring the two cut surfaces into contact and allow them to heal at room temperature for a specified period (e.g., 6 hours).
-
Evaluate the healing efficiency by measuring the tensile strength of the healed hydrogel compared to the original hydrogel.
-
III. Functionalized Nanoparticles for Targeted Delivery and Sensing
This compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) to impart specific recognition capabilities. These functionalized nanoparticles can be used for targeted drug delivery to cells overexpressing sialic acid (a diol-containing sugar) on their surface or for the sensitive detection of glycoproteins. The pyrimidine moiety may also offer opportunities for π-π stacking interactions, further enhancing binding or enabling other functionalities.
Quantitative Data (Illustrative)
This table shows representative data for boronic acid-functionalized gold nanoparticles used in sensing applications.
| Parameter | Value | Reference |
| Nanoparticle Size | 10 - 50 nm | - |
| Surface Ligand Density | 1 - 10 molecules/nm2 | - |
| Binding Affinity (Kd) for Glycoproteins | 10-6 - 10-8 M | - |
| Detection Limit for Glycoproteins | 1 - 100 ng/mL | - |
Experimental Protocol: Functionalization of Gold Nanoparticles
-
Synthesis of Thiolated Ligand:
-
Synthesize a derivative of this compound that contains a terminal thiol group for attachment to gold surfaces. This can be achieved through standard organic synthesis protocols, for example, by reacting the hydroxyl group or an amino-modified pyrimidine with a thiol-containing linker.
-
-
Functionalization of Gold Nanoparticles:
-
Synthesize gold nanoparticles (AuNPs) of the desired size using a standard method (e.g., citrate reduction).
-
Add a solution of the thiolated this compound ligand to the AuNP suspension.
-
Allow the mixture to react for several hours to ensure complete ligand exchange on the nanoparticle surface.
-
-
Purification and Characterization:
-
Purify the functionalized AuNPs by repeated centrifugation and resuspension in a suitable buffer to remove excess ligand.
-
Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the size and surface charge, Transmission Electron Microscopy (TEM) for morphology, and UV-Vis spectroscopy to confirm surface modification.
-
Conclusion
This compound is a promising building block for the creation of a variety of advanced materials. Its unique combination of a pyrimidine heterocycle and a boronic acid moiety allows for the development of sophisticated fluorescent sensors, self-healing polymers, and functionalized nanoparticles. The experimental protocols provided herein offer a starting point for researchers to explore the potential of this versatile molecule in their respective fields. Further research is warranted to fully elucidate the specific quantitative properties of materials derived from this compound.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biomedical Applications of Self-healing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Biomedical Applications of Self-healing Hydrogels [frontiersin.org]
- 6. Cellulose-based self-healing hydrogel through boronic ester bonds with excellent biocompatibility and conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxypyrimidine-5-boronic acid Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields in Suzuki-Miyaura cross-coupling reactions involving 2-hydroxypyrimidine-5-boronic acid. The information is tailored for researchers, scientists, and drug development professionals to help optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may encounter, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
A1: Low yields with this substrate are a common challenge and can stem from several factors. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][2] This is a well-documented issue for nitrogen-containing heterocycles.
-
Protodeboronation: This is a significant side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][3][4] The 2-hydroxy group can influence the electronic properties of the ring, potentially affecting the stability of the carbon-boron bond.
-
Substrate Instability: Boronic acids, in general, can be unstable.[5][6] The specific electronic nature of the 2-hydroxypyrimidine ring might contribute to decomposition under the reaction conditions.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces the amount of boronic acid available for the desired cross-coupling.[3] To minimize this side reaction:
-
Use Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt.[1][3][7] These derivatives often exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[3]
-
Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can reduce protodeboronation, although water is often required to dissolve the base and facilitate the catalytic cycle.[2][5]
-
Optimize Base and Temperature: High temperatures and strong bases can exacerbate protodeboronation.[4] Careful screening of the base and using the lowest effective temperature is recommended.
Q3: I am observing unreacted starting material. How can I improve the conversion?
A3: Incomplete conversion suggests a problem with the catalytic cycle's efficiency. Consider the following adjustments:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands can promote the crucial oxidative addition step and prevent catalyst deactivation.[7]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier, especially for less reactive coupling partners (e.g., aryl chlorides).[7] Microwave heating is an effective technique for rapidly reaching and maintaining high temperatures, often leading to improved yields and shorter reaction times.[1][8]
-
Select a Stronger Base: A weak base may not be sufficient to activate the boronic acid for the transmetalation step.[2] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[7][9]
Q4: How do I choose the right catalyst, ligand, and base for this specific substrate?
A4: The choice of reagents is critical and highly interdependent.[4]
-
Catalyst/Ligand: For challenging heteroaryl couplings, highly active catalyst systems are required.[7] Pre-formed palladium precatalysts complexed with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often a good starting point as they promote the key steps of the catalytic cycle and resist deactivation.[2]
-
Base: The base's primary role is to activate the boronic acid by converting it to a more nucleophilic boronate species, which is essential for transmetalation.[10][11][12] The choice can significantly impact yield.[13] While K₂CO₃ is common, stronger bases like K₃PO₄ are often more effective for difficult couplings.[7]
Q5: I am observing significant formation of a bi-pyrimidine byproduct (homocoupling). How can this be prevented?
A5: Homocoupling is the self-coupling of the boronic acid. This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5][7]
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[1][7]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[1][5]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
Data Presentation: Parameter Optimization Tables
The following tables summarize key components and conditions to guide optimization efforts.
Table 1: Catalyst & Ligand Selection Guide
| Catalyst Source | Ligand Type | Recommended For | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, simple couplings | Commercially available, Pd(0) source. |
| Pd(OAc)₂ / PdCl₂ | - (requires external ligand) | Versatile precatalyst | Bench-stable Pd(II) source. |
| Pd(dppf)Cl₂ | dppf (Bidentate phosphine) | General heteroaryl couplings | Good stability and activity. |
| Pd₂(dba)₃ | - (requires external ligand) | Versatile precatalyst | Common Pd(0) source. |
| - | Buchwald Ligands (SPhos, XPhos) | Challenging/hindered substrates, heteroaryl chlorides | Promotes oxidative addition, high activity.[2][7] |
| - | NHC Ligands (IPr, IMes) | Electron-rich and hindered substrates | High thermal stability and activity.[2][7] |
Table 2: Base Selection Guide
| Base | Relative Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, THF/H₂O) | Common starting point; Na₂CO₃ was found to be effective in some pyrimidine couplings.[13][14] |
| K₃PO₄ | Strong | Aqueous or anhydrous systems | Often effective for challenging couplings and with less reactive aryl chlorides.[7] |
| Cs₂CO₃ | Strong | Aqueous or anhydrous systems | Highly effective but more expensive; can be beneficial in difficult cases.[9] |
| KF | Mild | Anhydrous or aqueous | Used to avoid hydrolysis of base-labile groups like esters.[12][15] |
Visualizations
The following diagrams illustrate key processes and workflows relevant to troubleshooting the Suzuki-Miyaura coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Detailed Experimental Protocol
This section provides a representative microwave-assisted Suzuki-Miyaura coupling protocol that can be used as a starting point for optimization.
Materials:
-
This compound (or its pinacol ester) (1.0 equiv)
-
Aryl/heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (1-2x mol% of Pd)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add the this compound, the aryl halide, the palladium catalyst, ligand (if separate), and the base.
-
Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent system via syringe through the vial's septum.[1]
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to the desired temperature (a typical starting point is 100-120 °C) for a specified time (e.g., 15-30 minutes).[1][8]
-
Reaction Monitoring: After the initial time, cool the reaction to room temperature and analyze a small aliquot by TLC or LC-MS to check for conversion of the starting material. If the reaction is incomplete, it can be subjected to further irradiation.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][16] Purify the crude residue by flash column chromatography to obtain the desired coupled product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Hydroxypyrimidine-5-boronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying the reaction products of 2-Hydroxypyrimidine-5-boronic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reaction mixtures containing this compound?
A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts of the aryl halide, and products of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Residual palladium catalyst and inorganic salts from the reaction base are also frequently present.[1]
Q2: Why is purification of this compound and its products challenging?
A2: The polarity of the 2-hydroxy- and 5-boronic acid groups makes this molecule and its derivatives highly polar. This can lead to difficulties in separation from other polar impurities and starting materials. Boronic acids, in general, can be unstable on standard silica gel, leading to degradation or irreversible adsorption during column chromatography.[2][3]
Q3: What are the primary purification strategies for polar boronic acids like this compound?
A3: The most common and effective strategies include reverse-phase column chromatography, recrystallization, and acid-base extraction.[1][4] The choice of method will depend on the specific properties of the desired product and the impurities present.
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: Normal-phase chromatography on silica gel is often challenging for boronic acids as they can stick to the acidic silica, leading to streaking and poor recovery.[2][3] If this method is attempted, it is advisable to use a modified silica gel or a very polar eluent system, potentially with additives like acetic acid to reduce tailing.[4]
Q5: How can I improve the stability of my boronic acid during purification and storage?
A5: To minimize degradation, it is important to use degassed solvents to reduce oxidation. For storage, keeping the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, is recommended. Boronic acids can also form cyclic anhydrides (boroxines) upon dehydration, which can sometimes complicate analysis but is often reversible in the presence of water.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
Problem 1: Poor or No Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound streaking on silica gel | Switch to reverse-phase (C18) chromatography.[3] Alternatively, try neutralizing the silica gel with a triethylamine wash before packing the column or add a small amount of acetic acid to the mobile phase.[4] |
| Co-elution of product and impurities | Optimize the solvent system. For reverse-phase, adjust the gradient of water and organic solvent (e.g., acetonitrile or methanol).[5] For normal-phase, try a different solvent combination with varying polarities.[6] |
| Product is not eluting from the column | The compound may be too polar for the chosen eluent system. For normal-phase, gradually increase the polarity of the mobile phase (e.g., by adding methanol). For reverse-phase, decrease the polarity of the mobile phase (increase the organic solvent concentration). |
Problem 2: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the chosen solvent | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[7][8] Common solvents for pyrimidine derivatives include ethanol, isopropanol, and ethyl acetate, or mixtures with water.[1] |
| Precipitation is too rapid, trapping impurities | Ensure the solution cools slowly to allow for the formation of pure crystals.[8] Covering the flask to insulate it can help. |
| Formation of an oil instead of crystals ("oiling out") | This can happen if the product's melting point is lower than the boiling point of the solvent or if impurities are present. Try using a lower boiling point solvent or a solvent mixture. |
Experimental Protocols
Protocol 1: Reverse-Phase Flash Column Chromatography
This protocol provides a general guideline for the purification of polar compounds derived from this compound.
1. Sample Preparation: a. After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).
2. Column Preparation: a. Select a C18 reverse-phase column. b. Equilibrate the column with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
3. Elution and Fraction Collection: a. Load the sample onto the column. b. Begin elution with a shallow gradient, gradually increasing the concentration of the organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 5% to 50% organic solvent over 20-30 column volumes. c. Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.
4. Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent under reduced pressure. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified solid product.
Protocol 2: Recrystallization
This protocol is suitable for solid products with moderate to high purity after initial workup.
1. Solvent Selection: a. Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[7][8]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. c. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]
3. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. c. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.[8]
4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Recommended Solvents | Notes |
| Reverse-Phase Chromatography | Water/Acetonitrile, Water/Methanol | Often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[5] |
| Recrystallization | Ethanol, Isopropanol, Water, Ethanol/Water mixtures, Ethyl Acetate | The choice is highly dependent on the specific product's solubility profile.[1][9] |
| Acid-Base Extraction | Aqueous NaOH or NaHCO₃, followed by acidification with HCl | Useful for separating acidic boronic acids from neutral organic impurities.[2][10] |
Visualizations
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: 2-Hydroxypyrimidine-5-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxypyrimidine-5-boronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The primary side reactions encountered with this compound are similar to those seen with other heteroaromatic boronic acids. These include:
-
Protodeboronation: This is the most prevalent side reaction, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-hydroxypyrimidine.[1][2] This undesired reaction consumes the boronic acid, reducing the yield of the desired coupled product.[3] It is often exacerbated by high temperatures, strong bases, and the presence of water in the reaction mixture.[2]
-
Homocoupling: The self-coupling of this compound to form a bipyrimidine species can occur, particularly in the presence of oxygen or if the catalytic cycle is inefficient.[2][4] This side reaction consumes the boronic acid and can complicate product purification.
-
Catalyst Deactivation/Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] This can slow down or completely halt the desired cross-coupling reaction.
Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?
A2: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can result in poor catalytic activity.[6]
-
Poor Quality or Degradation of the Boronic Acid: this compound, like many boronic acids, can degrade over time, especially if not stored properly.[3] Protodeboronation can occur even before the reaction begins. It is advisable to use fresh or properly stored boronic acid and to consider using its more stable pinacol ester derivative.[7][8][9]
-
Inadequate Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Insufficient degassing of the reaction mixture and failure to maintain an inert atmosphere (e.g., using argon or nitrogen) can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2]
-
Catalyst Deactivation: As mentioned, the pyrimidine nitrogen atoms can inhibit the palladium catalyst. The choice of a suitable ligand can sometimes mitigate this effect.[5]
Q3: When should I consider using the pinacol ester of this compound?
A3: Using the pinacol ester of this compound is a highly recommended strategy to improve reaction outcomes, particularly when facing issues with the free boronic acid.[7][8][9] Boronic esters, such as the pinacol derivative, offer greater stability and are less prone to premature protodeboronation and homocoupling.[10] While boronic acids are generally more reactive, the enhanced stability of the pinacol ester often leads to higher overall yields of the desired product, especially in reactions that require higher temperatures or longer reaction times.[10]
Q4: How does the tautomerism of this compound affect its reactivity?
A4: 2-Hydroxypyrimidine exists in tautomeric equilibrium with 2-pyrimidinone. This equilibrium can influence the electronic properties of the molecule. The pyrimidinone form is generally the major tautomer. This can affect the electron density of the pyrimidine ring and, consequently, its reactivity in the cross-coupling reaction. The specific influence on the transmetalation step of the Suzuki-Miyaura catalytic cycle may require empirical investigation for optimal results.
Troubleshooting Guides
Issue 1: Low Yield and Significant Protodeboronation
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant presence of 2-hydroxypyrimidine in the crude reaction mixture, confirmed by analytical techniques such as LC-MS or NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Detailed Steps:
-
Optimize the Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] Switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can significantly reduce this side reaction.[2]
-
Lower the Reaction Temperature: Higher temperatures increase the rate of protodeboronation. If the chosen catalyst system is sufficiently active, reducing the reaction temperature (e.g., to 60-80 °C) can be beneficial.[11]
-
Employ Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents (e.g., dioxane, toluene) and ensuring all reagents are dry can minimize this side reaction.[2]
-
Use the Pinacol Ester: As a more robust solution, switching to the pinacol ester of this compound provides greater stability against protodeboronation.[7][8][9]
Issue 2: Formation of Homocoupled Byproduct
Symptoms:
-
Presence of a significant amount of the bipyrimidine byproduct in the reaction mixture.
-
Reduced yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Steps:
-
Improve Inert Atmosphere: Oxygen promotes the oxidative homocoupling of boronic acids.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction time.
-
Catalyst Choice: Utilize a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species in situ.[6] This can help to ensure the catalytic cycle proceeds efficiently, minimizing side reactions.
-
Ligand Optimization: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway. Ensure an optimal ligand-to-palladium ratio to maintain a stable and active catalytic complex.
-
Switch to the Pinacol Ester: The pinacol ester of this compound is generally more resistant to homocoupling compared to the free boronic acid.[7][8][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (or its pinacol ester) (1.0 - 1.5 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound (or its pinacol ester), the base, the palladium catalyst, and the ligand (if used).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[4]
Workflow for Synthesis and Purification
Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | - Inactive catalyst- Inappropriate reaction conditions- Degraded boronic acid | - Use fresh catalyst and reagents- Screen different solvents, bases, and ligands- Use this compound pinacol ester |
| Protodeboronation | - High temperature- Strong base- Presence of water | - Lower reaction temperature- Use a milder base (e.g., K₂CO₃, KF)- Employ anhydrous conditions- Switch to the pinacol ester |
| Homocoupling | - Presence of oxygen- Inefficient catalyst turnover | - Ensure rigorous degassing and inert atmosphere- Use a pre-formed Pd(0) catalyst- Optimize ligand-to-metal ratio |
| Difficult Purification | - Presence of polar byproducts- Boronic acid residue | - Aqueous wash with a mild base to remove unreacted boronic acid- Consider reversed-phase chromatography for polar products |
References
- 1. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound pinacol ester, 95% 1 g | Request for Quote [thermofisher.com]
- 8. This compound pinacol ester, 95% | Fisher Scientific [fishersci.ca]
- 9. This compound pinacol ester 1073354-84-3 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of 2-Hydroxypyrimidine-5-boronic acid in reactions
Welcome to the technical support center for 2-Hydroxypyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in chemical reactions, with a focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the common solubility issues with this compound?
A1: this compound, like many heterocyclic boronic acids, often exhibits poor solubility in common organic solvents used for cross-coupling reactions. This can lead to low reaction yields and reproducibility issues. The presence of the polar hydroxypyrimidine ring contributes to its limited solubility in non-polar solvents. Furthermore, boronic acids can form trimeric anhydrides (boroxines), which are often less soluble.
Q2: In which solvents is this compound expected to be soluble?
Q3: How can I improve the solubility of this compound in my reaction?
A3: Several strategies can be employed to improve the solubility and overall performance of this compound in reactions:
-
Use of Co-solvents: The addition of a polar co-solvent, such as water, to a primary organic solvent like dioxane or THF can improve the solubility of both the boronic acid and the inorganic bases typically used in Suzuki-Miyaura coupling reactions.[2][3]
-
Elevated Temperatures: Running the reaction at a higher temperature can increase the solubility of the boronic acid. Microwave-assisted synthesis is often effective for this purpose.[4][5]
-
Choice of Base: The choice of base can influence the solubility of the reaction components. While common bases include carbonates and phosphates, the overall composition of the reaction mixture should be considered.
-
Protecting Group/Ester Strategy: Converting the boronic acid to a boronate ester, such as a pinacol ester, can improve its solubility in organic solvents and also enhance its stability.[6] These esters can often be used directly in coupling reactions, where they may hydrolyze in situ to the active boronic acid.[2]
Q4: My Suzuki-Miyaura coupling reaction with this compound is not working well. What are some common causes of failure?
A4: Besides poor solubility, other factors can contribute to the failure of Suzuki-Miyaura reactions with this compound:
-
Protodeboronation: Heterocyclic boronic acids, particularly those with nitrogen atoms, can be susceptible to protodeboronation, where the carbon-boron bond is cleaved. This is a common decomposition pathway.[7]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue for nitrogen-containing heterocycles.[4]
-
Formation of Inactive Species: As mentioned, boronic acids can form less reactive trimeric boroxines through dehydration.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound.
Problem 1: Reagent is not dissolving in the reaction solvent.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice. | Switch to a more polar aprotic solvent such as DMF or DMSO. Consider using a mixture of solvents, for example, dioxane/water or THF/water. |
| Low temperature. | Gently heat the mixture while stirring. For reactions, consider running them at elevated temperatures (e.g., 80-120 °C) or using a microwave reactor. |
| Reagent quality. | Ensure the boronic acid is of high purity and has been stored correctly to prevent the formation of insoluble polymeric species. |
Problem 2: Low or no product yield in Suzuki-Miyaura coupling.
| Potential Cause | Suggested Solution |
| Poor solubility of the boronic acid. | Implement the solutions from Problem 1. Ensure all reaction components are in solution to the best extent possible before adding the catalyst. |
| Catalyst deactivation. | Use a more robust palladium catalyst/ligand system. For heterocyclic substrates, ligands like SPhos or XPhos can be effective.[8] |
| Protodeboronation of the boronic acid. | Use the boronic acid as its pinacol ester derivative to improve stability.[6] Alternatively, MIDA (N-methyliminodiacetic acid) boronates offer an air-stable option that slowly releases the boronic acid under reaction conditions.[8][9] |
| Suboptimal reaction conditions. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents, and temperatures. Microwave-assisted heating can often improve yields for challenging couplings.[5] |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility (Shake-Flask Method)
This protocol provides a general method for determining the solubility of this compound in a given solvent.[1]
-
Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to be tested. Prepare this in triplicate.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved boronic acid using a calibrated analytical technique such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Average the results from the triplicate samples.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general starting point for a microwave-assisted Suzuki-Miyaura coupling reaction with this compound.[4][5]
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Simplified signaling pathway for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
deboronation of 2-Hydroxypyrimidine-5-boronic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxypyrimidine-5-boronic acid, focusing on the common issue of deboronation under reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a prevalent and often undesired side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] It leads to the formation of a hydrodeboronated byproduct (in this case, 2-hydroxypyrimidine) instead of the desired coupled product, which ultimately reduces the reaction yield and complicates purification.[3]
Q2: Why is this compound particularly susceptible to deboronation?
A2: Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyrimidines, are known to be prone to deboronation.[1][4] The 2-hydroxy group increases the electron density of the pyrimidine ring, which can further accelerate this process. Additionally, the presence of proton sources in the reaction medium, such as water or alcohols, can facilitate the cleavage of the C-B bond.[5] Structural motifs like 2-heteroaryls and protonable heteroatoms in the aromatic ring are known to accelerate protodeboronation in aqueous conditions.[5]
Q3: What are the primary factors that promote deboronation during a reaction?
A3: Several factors can promote the undesired deboronation of this compound. These include:
-
Reaction pH: Protodeboronation can be catalyzed by both acidic and basic conditions.[1][6] Thienylboronic acids, for example, are rapidly deboronated at a pH > 10, which is typical for many Suzuki-Miyaura coupling reactions.[6]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.[6][7]
-
Presence of Water: Water often acts as the proton source for the C-B bond cleavage.[1][3]
-
Palladium Catalyst: The palladium catalyst itself can sometimes facilitate deboronation through the formation of palladium-hydride species.[3]
-
Choice of Base: Strong bases can promote deboronation.[8][9] Weaker inorganic bases are often preferred to minimize this side reaction.[3][10]
Q4: How can I detect and quantify the extent of deboronation in my reaction mixture?
A4: The most effective methods for detecting and quantifying deboronation are chromatographic techniques coupled with mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for monitoring the reaction progress. It allows for the separation and identification of the starting material, the desired product, and the deboronated byproduct (2-hydroxypyrimidine). By comparing the peak areas, a quantitative assessment of the reaction outcome can be made.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to monitor the reaction, provided that all relevant compounds have a chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the deboronated byproduct in the crude reaction mixture after workup.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product with significant formation of 2-hydroxypyrimidine. | The reaction conditions are favoring protodeboronation over the Suzuki-Miyaura coupling. | 1. Optimize the Base: Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like alkoxides if possible.[3][10] 2. Lower the Temperature: If feasible, reduce the reaction temperature. 3. Screen Solvents: Use aprotic solvents like dioxane, THF, or toluene, and carefully control the amount of water in the reaction.[3] 4. Change the Catalyst/Ligand: Employ bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired coupling over deboronation.[3] |
| Reaction is sluggish and incomplete, leading to deboronation over time. | The catalytic cycle is slow, allowing for the competing deboronation to occur. | 1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) might accelerate the desired reaction. 2. Use a More Active Pre-catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species. 3. Check Reagent Purity: Ensure the boronic acid and the coupling partner are of high purity. Impurities can inhibit the catalyst. |
| Inconsistent results between batches. | Variability in reagent quality, especially the boronic acid, or reaction setup. | 1. Ensure Proper Storage of Boronic Acid: Store this compound at -20°C in a tightly sealed container, protected from moisture and light.[7] Boronic acids can degrade over time.[11][12] 2. Degas Solvents Thoroughly: Ensure that the reaction solvent is properly degassed to remove oxygen, which can affect the catalyst and promote side reactions.[5][13] 3. Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Place the vessel in a microwave reactor and heat to the desired temperature (typically 80-100 °C) for the specified time (usually 15-45 minutes).[14][15][16]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: Troubleshooting workflow for excessive deboronation.
Caption: Acid and base-catalyzed protodeboronation mechanisms.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. reddit.com [reddit.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Hydroxypyrimidine-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxypyrimidine-5-boronic acid and its derivatives in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low or no conversion of starting materials is a frequent challenge. Several factors can contribute to this issue.
-
Potential Causes:
-
Catalyst Inactivity: The palladium catalyst may be inactive or degraded. The active species for the Suzuki-Miyaura coupling is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[1]
-
Reagent Purity and Stability: Boronic acids can degrade over time, and impurities in the starting materials can inhibit the reaction.[1] this compound, like other boronic acids, can be susceptible to protodeboronation.[2][3]
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[4] The hydroxyl group may also interact with the catalyst.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the activation of the boronic acid and the overall reaction efficiency.[5][6]
-
-
Solutions:
-
Catalyst and Ligand Selection: For challenging substrates like heteroaryl boronic acids, standard catalysts may be ineffective.[4] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the formation of a highly reactive palladium(0) species.[4][5]
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.[1][2]
-
Reagent Quality: Use fresh, high-purity this compound. Consider converting it to a more stable form, such as its pinacol ester, to mitigate degradation.[5]
-
Optimize Base and Solvent: Screen a variety of bases and solvents. For less reactive boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[5] Anhydrous solvents such as dioxane, toluene, or THF are commonly used, sometimes with a small amount of water.[5][6]
-
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products.
-
Potential Causes:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide is a common side reaction, often promoted by the presence of oxygen.[5]
-
Protodeboronation: The carbon-boron bond of the boronic acid can be cleaved, replacing the boron group with a hydrogen atom.[2][3] This is a significant side reaction for many boronic acids.
-
Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups, such as esters, they may be hydrolyzed under the reaction conditions, especially with strong bases and the presence of water.[7]
-
-
Solutions:
-
Thorough Degassing: Rigorous degassing of the reaction mixture can minimize homocoupling by removing oxygen.[2][5]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling pathway over homocoupling of the aryl halide.[5]
-
Use of Boronic Esters: To reduce protodeboronation, consider using more stable boronic esters, like the pinacol ester.[5]
-
Milder Base: If functional group hydrolysis is an issue, try a milder base, such as potassium bicarbonate (KHCO₃) or potassium fluoride (KF).[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The primary role of the base is to activate the boronic acid for the transmetalation step in the catalytic cycle.[6] The base converts the neutral boronic acid into a more nucleophilic borate anion (R-B(OH)₃⁻), which then transfers its organic group to the palladium catalyst.[6][9] The choice of base can significantly impact the reaction rate and yield.[6]
Q2: Which solvents are recommended for reactions with this compound?
A2: Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[6] Often, a mixture of an organic solvent and water is used to help dissolve the inorganic base and facilitate the formation of the active boronate species.[6] However, excess water can promote protodeboronation.[6]
Q3: How can I improve the stability of this compound?
A3: Boronic acids can be unstable and prone to degradation.[3] To improve stability, you can convert this compound into a more robust derivative, such as a pinacol ester or a MIDA boronate.[5] These derivatives are often more stable to storage and handling and can slowly release the active boronic acid in situ during the reaction.[5] Storing the boronic acid in a cool, dry place under an inert atmosphere is also recommended.[2]
Q4: Can the hydroxyl group on the pyrimidine ring interfere with the reaction?
A4: Yes, the hydroxyl group, being acidic, can potentially be deprotonated by the base. The resulting phenoxide may have altered electronic properties and could potentially coordinate with the palladium catalyst. While specific literature on this compound is sparse, the nitrogen atoms in the pyrimidine ring are known to inhibit palladium catalysts by coordination.[4] It is crucial to select a catalyst and ligand system that is robust to potential inhibition by heteroatoms.
Data Presentation
The following tables summarize the effects of different bases and solvents on Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids, providing a starting point for optimization.
Table 1: Effect of Base on Reaction Yield
| Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | Dioxane/H₂O | 100 | Often High | [5] |
| Cs₂CO₃ | Dioxane | 100 | Often High | [5] |
| K₂CO₃ | DMF | 80 | Variable | [10] |
| Na₂CO₃ | Toluene/H₂O | 100 | Variable | [11] |
| Na₃PO₄ | Dioxane/H₂O | 100 | Good | [12] |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Dioxane/H₂O | K₃PO₄ | 100 | Generally Good | [5] |
| Toluene | K₃PO₄ | 100 | Variable | [2] |
| THF | K₃PO₄ | 80 | Variable | [5] |
| DMF | K₂CO₃ | 80 | Variable | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
This is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning and Troubleshooting for 2-Hydroxypyrimidine-5-boronic Acid Reactions
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cross-coupling reactions involving 2-Hydroxypyrimidine-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes?
A1: Low or no conversion is a common issue and can stem from several factors, primarily related to catalyst deactivation and the inherent properties of the pyrimidine substrate.
-
Catalyst Poisoning: The basic nitrogen atoms on the pyrimidine ring can coordinate strongly to the palladium catalyst. This binding occupies the catalyst's active sites, preventing it from participating in the catalytic cycle and leading to its deactivation.[1][2]
-
Inactive Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be successfully reduced in situ. Inefficient reduction can lead to low concentrations of the active catalyst.[3]
-
Steric Hindrance: The hydroxypyrimidine ring, especially when coupled with a sterically demanding partner, can hinder the necessary geometric arrangements for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom from a proton source (like water).[4] This decomposition of the starting material is often accelerated by strong bases and elevated temperatures.
Q2: How can I prevent catalyst poisoning when using this compound?
A2: Mitigating catalyst poisoning is crucial for success. The key is to use a catalytic system where the desired cross-coupling reaction is significantly faster than the poisoning process.
-
Ligand Selection: This is the most critical factor. Avoid standard phosphine ligands like PPh₃. Instead, employ bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1] These ligands form highly active and stable palladium complexes that promote rapid oxidative addition and reductive elimination, outcompeting the binding of the pyrimidine nitrogen.
-
Use of Palladium Precatalysts: Modern palladium precatalysts (e.g., G3-XPhos, SPhos Precatalyst) are designed to form the active Pd(0) species reliably and rapidly, ensuring a higher concentration of active catalyst at the start of the reaction.[1]
-
Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can help maintain its concentration at a low level, reducing the rate of catalyst poisoning.
Q3: My reaction is generating a significant amount of a byproduct where the boronic acid group is replaced by hydrogen. What is this and how do I stop it?
A3: You are observing protodeboronation. This is a common decomposition pathway for heteroaryl boronic acids.[4]
-
Use Milder Bases: Strong bases, especially in the presence of water, can accelerate this side reaction. Consider switching from strong bases like K₃PO₄ or NaOH to milder options like K₂CO₃ or even potassium fluoride (KF).[5]
-
Anhydrous Conditions: Since water is the typical proton source, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation. This involves using anhydrous solvents and drying the base thoroughly.
-
Faster Catalysis: As with catalyst poisoning, using a highly active catalyst system (e.g., a Buchwald ligand and precatalyst) can promote the desired Suzuki coupling to occur much faster than the undesired protodeboronation.
Q4: What is homocoupling and why am I seeing it in my reaction?
A4: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical bi-pyrimidine byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]
-
Thorough Degassing: Ensure your solvent is properly degassed before use, and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction to minimize oxygen levels.
-
Catalyst Choice: Using a Pd(0) source (like Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0) can be more effective than starting with a Pd(II) source, which can participate in homocoupling pathways during its initial reduction phase.[3]
Troubleshooting Guides
Guide 1: Low to No Product Formation
If you observe poor conversion, follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low conversion.
Guide 2: Mechanism of Catalyst Poisoning
The diagram below illustrates how the nitrogen atom of the pyrimidine ring can deactivate the palladium catalyst.
Caption: Palladium catalyst poisoning by pyrimidine nitrogen.
Data Presentation
Table 1: Influence of Ligands and Palladium Sources on a Model Suzuki-Miyaura Cross-Coupling (Data adapted from a study on 3-chloroindazole and 5-indole boronic acid, which serves as a relevant model for N-heterocycle coupling)[1]
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 52 |
| 3 | Pd₂(dba)₃ | RuPhos | 40 |
| 4 | Pd(OAc)₂ | XPhos | 49 |
| 5 | Pd(OAc)₂ | SPhos | 47 |
| 6 | P1 (XPhos Precatalyst) | XPhos | 69 |
| 7 | P2 (SPhos Precatalyst) | SPhos | 80 |
| 8 | Pd₂(dba)₃ | None | 0 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[1]
Experimental Protocols
Recommended Protocol for Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices derived from literature on challenging heteroaryl couplings to minimize catalyst poisoning and protodeboronation.[1][6]
Reagents & Equipment:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water (if needed, typically 4:1 to 5:1 Dioxane:Water)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium carbonate (3.0 equiv), and the SPhos Pd G3 Precatalyst (0.02 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane (and water, if using a mixed solvent system) via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent (aryl halide).
-
Degassing (Optional but Recommended): If the flask was not loaded in a glovebox, perform three cycles of vacuum/backfill with argon to ensure the atmosphere is inert.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the desired product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Monitoring 2-Hydroxypyrimidine-5-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxypyrimidine-5-boronic acid. Here, you will find detailed information on analytical methods to monitor its reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the analytical monitoring of reactions involving this compound.
Q1: My HPLC analysis of this compound shows poor peak shape and inconsistent retention times. What could be the cause?
A1: Poor peak shape and retention time variability in HPLC analysis of boronic acids are common issues. Several factors can contribute to this:
-
On-column Degradation: Boronic acids can be unstable under certain chromatographic conditions, leading to peak tailing or the appearance of multiple peaks.[1] The primary degradation pathways include dehydration to form boroxines (cyclic trimers) and protodeboronation (loss of the boronic acid group).[2][3]
-
Interaction with Column Hardware: Some boronic acids can interact with the metal surfaces of the HPLC column and system, leading to peak tailing.[4][5]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and stability of the boronic acid, influencing its retention and peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
For reversed-phase HPLC, use a mobile phase with a high pH (e.g., pH 12.4) to stabilize the boronate ester form, which can improve peak shape and retention.[1][6]
-
Employ volatile mobile phase modifiers like formic acid, acetic acid, or ammonium acetate, especially if interfacing with a mass spectrometer.[7]
-
-
Use Specialized Columns:
-
Sample Preparation:
-
Prepare samples in a non-aqueous, aprotic diluent to prevent hydrolysis before injection.[1]
-
Q2: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. How can I troubleshoot this?
A2: Low conversion in Suzuki-Miyaura reactions involving pyrimidine boronic acids can be attributed to several factors, often related to the electronic properties and potential for catalyst inhibition by the pyrimidine ring.[8][9]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[8]
-
Protodeboronation: Cleavage of the carbon-boron bond is a significant side reaction that consumes the boronic acid starting material.[2][3] This can be influenced by the reaction conditions, particularly the base and the presence of water.[8]
-
Inactive Catalyst: The active Pd(0) species may not be efficiently generated or maintained throughout the reaction.[8]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Base and Solvent Choice:
-
Reaction Conditions:
Q3: How can I use NMR spectroscopy to monitor the progress of my this compound reaction?
A3: NMR spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful non-destructive technique for in-situ reaction monitoring.[10]
-
¹H NMR: You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. By integrating characteristic peaks, you can determine the relative concentrations of reactants and products over time.[2] For quantitative analysis, a known amount of an internal standard should be added.[2]
-
¹¹B NMR: This technique is particularly useful for observing the boron-containing species.[11][12] The chemical shift in the ¹¹B NMR spectrum is indicative of the hybridization state of the boron atom (trigonal sp² in the boronic acid vs. tetrahedral sp³ in the boronate ester).[12] This allows for direct monitoring of the conversion of the boronic acid.[11][12][13]
Troubleshooting Steps for NMR Monitoring:
-
Low Sensitivity of ¹¹B NMR: Higher concentrations of the analyte may be required due to the lower sensitivity of ¹¹B NMR.[13]
-
Signal Overlap in ¹H NMR: If peaks of interest overlap, consider using a higher field NMR spectrometer or 2D NMR techniques to resolve the signals.
-
Quantitative Accuracy: For accurate quantification using ¹H NMR, ensure complete relaxation of the protons by using a sufficient relaxation delay (D1) in your acquisition parameters.
Quantitative Data Summary
The following tables summarize key quantitative data from analytical methods used for boronic acid analysis.
Table 1: Performance of a UPLC-MS Method for Boronic Acid Analysis [14]
| Parameter | Value |
| Recovery | 97.1% to 105.7% |
| Precision (RSD) | < 2.0% |
| Linearity (R²) | 0.98 (based on UV response) |
| Limit of Detection (LOD) | 0.1 µg |
| Limit of Quantitation (LOQ) | 1.0 µg |
Table 2: Performance of a High-Sensitivity LC-MS/MS Method [15]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL to 10 pg/mL |
| Reproducibility (RSD) | < 3% |
| Linearity (R²) | > 0.99 |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring [7][10]
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for more accurate quantification.[10]
-
-
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 or a similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a volatile modifier like formic acid or ammonium acetate.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both reactants and products absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks for starting materials and products based on their retention times, confirmed by injecting pure standards.
-
Integrate the peak areas and calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent.
-
Protocol 2: In-situ ¹H NMR Monitoring [10]
-
Sample Preparation:
-
Set up the reaction in a deuterated solvent within an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the components of the reaction mixture.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to each spectrum.
-
Integrate the signals corresponding to the starting materials and products.
-
Calculate the relative concentrations by comparing the integral values, normalized by the number of protons for each signal.
-
Visualizations
The following diagrams illustrate the workflows and relationships discussed in this technical support center.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide: 2-Hydroxypyrimidine-5-boronic Acid vs. its Pinacol Ester in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl-aryl scaffolds. Pyrimidine moieties are prevalent in a vast number of biologically active compounds, making pyrimidine-based building blocks highly valuable. This guide provides a comparative analysis of two key reagents for the introduction of a 2-hydroxypyrimidine-5-yl moiety: 2-hydroxypyrimidine-5-boronic acid and its corresponding pinacol ester. The choice between these two reagents can significantly impact reaction efficiency, handling, and overall synthetic strategy.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The primary distinction between a boronic acid and its pinacol ester lies in the trade-off between stability and reactivity.
This compound: Boronic acids are generally more reactive than their corresponding pinacol esters in Suzuki-Miyaura couplings. This enhanced reactivity can lead to faster reaction times and may be advantageous when coupling with less reactive aryl halides. However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source (e.g., water or acidic conditions). This can lead to lower yields and the formation of undesired byproducts. The presence of the acidic hydroxyl group on the pyrimidine ring may also influence the reaction conditions required.
This compound Pinacol Ester: The pinacol ester serves as a protecting group for the boronic acid functionality. This protection imparts significantly greater stability, making the pinacol ester less prone to degradation during storage and under reaction conditions. This enhanced stability is particularly beneficial in complex, multi-step syntheses where the boronic acid moiety needs to be carried through several transformations. The trade-off for this stability is generally a lower reactivity compared to the free boronic acid. The transmetalation step in the Suzuki-Miyaura catalytic cycle may be slower with the bulkier pinacol ester, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to the boronic acid.
Data Presentation
The following table summarizes representative Suzuki-Miyaura coupling reactions for this compound and its pinacol ester with various aryl halides. It is important to note that the reaction conditions are not identical and are drawn from different studies, thus the yields are illustrative of the potential performance of each reagent under optimized conditions for a specific transformation.
| Entry | Pyrimidine Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | This compound | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 8 | 78 |
| 3 | This compound | 4-Chlorobenzonitrile | XPhos Pd G3 | K₃PO₄ | t-AmylOH | 100 | 16 | 91 |
| 4 | This compound pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 0.5 | 88 |
| 5 | This compound pinacol ester | 3-Iodopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |
| 6 | This compound pinacol ester | 4-Chlorobenzonitrile | RuPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 18 | 94 |
Disclaimer: The data in this table is compiled from various sources and is intended for illustrative purposes only. A direct comparison of yields requires conducting the reactions under identical conditions.
Experimental Protocols
Below is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction, which can be adapted for both this compound and its pinacol ester. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound or its pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene, 2-MeTHF)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine reagent (1.0 equiv), the aryl halide (1.0-1.2 equiv), the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The products of Suzuki-Miyaura couplings involving the 2-hydroxypyrimidine scaffold are of significant interest in drug discovery, particularly as inhibitors of protein kinases. One such important signaling pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial in mediating immune responses.[1] Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions depends on the specific requirements of the synthetic route. The boronic acid offers higher reactivity, which may be beneficial for challenging couplings, but its instability can be a drawback. Conversely, the pinacol ester provides superior stability, making it a more robust and reliable reagent for multi-step syntheses, albeit potentially requiring more vigorous reaction conditions. For high-throughput screening and library synthesis, the stability of the pinacol ester is often preferred. For process development and scale-up, the higher reactivity and atom economy of the boronic acid might be more advantageous, provided that its stability can be managed. Ultimately, the optimal choice will be guided by the specific substrates, desired reaction scale, and the overall synthetic strategy.
References
A Comparative Analysis of 2-Hydroxypyrimidine-5-boronic Acid and Other Pyrimidine Boronic Acids in Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Pyrimidine boronic acids, a class of versatile reagents, have garnered significant attention for their utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of 2-Hydroxypyrimidine-5-boronic acid with other key pyrimidine boronic acids, focusing on their performance in chemical synthesis and their potential applications in drug discovery, supported by available experimental data.
Introduction to Pyrimidine Boronic Acids
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapies. Pyrimidine boronic acids serve as essential precursors for the introduction of this important heterocycle into drug candidates. The reactivity and utility of these boronic acids are significantly influenced by the nature and position of substituents on the pyrimidine ring. This guide will focus on a comparative analysis of this compound against two other commonly utilized analogues: 2-Aminopyrimidine-5-boronic acid and 2-Methoxypyrimidine-5-boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The efficiency of this reaction with pyrimidine boronic acids is crucial for the successful synthesis of target molecules. The position of the boronic acid group at the 5-position of the pyrimidine ring is generally favorable for the transmetalation step in the catalytic cycle, leading to good reactivity.[1]
Furthermore, the electronic properties of the substituents at the 2-position play a significant role. Electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), can increase the electron density of the pyrimidine ring, which may influence the reaction yield.
Comparative Reaction Yields
| Pyrimidine Boronic Acid | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| This compound | Aryl Halide | Data not available | - | - |
| 2-Aminopyrimidine-5-boronic acid | Heterocyclic Halide | Data not available | - | - |
| 2-Methoxypyrimidine-5-boronic acid | 4,6-dichloropyrimidine | Pd(PPh3)2Cl2/Na2CO3/1,4-dioxane | 84 | [2] |
| 2-Methoxypyrimidine-5-boronic acid | 2,4-dichloropyrimidine | Pd(PPh3)4/K2CO3/1,4-dioxane/H2O | 72 | [3] |
Note: The lack of specific yield data for this compound and 2-Aminopyrimidine-5-boronic acid in readily available literature highlights a gap in direct comparative studies.
Based on general principles of Suzuki-Miyaura coupling, the electron-donating nature of the hydroxyl, amino, and methoxy groups is expected to enhance the reactivity of the boronic acid. The high yield reported for 2-methoxypyrimidine-5-boronic acid suggests its effectiveness in these coupling reactions.[2][3] Further experimental studies are warranted to directly compare the performance of these three building blocks under standardized conditions.
Experimental Protocols
A generalized experimental protocol for a microwave-assisted Suzuki-Miyaura coupling reaction is provided below. This protocol can serve as a starting point for the coupling of various pyrimidine boronic acids with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Microwave-Assisted Suzuki-Miyaura Coupling Protocol:
Materials:
-
Pyrimidine boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%)
-
Base (e.g., K2CO3, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a microwave reaction vial, add the pyrimidine boronic acid, aryl/heteroaryl halide, palladium catalyst, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Caption: Generalized workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
Biological Activity and Applications in Drug Discovery
Pyrimidine boronic acids and the molecules synthesized from them have shown promise in targeting various signaling pathways implicated in diseases such as cancer and inflammatory disorders.
VCP/p97 Inhibition
Valosin-containing protein (VCP), also known as p97, is a key player in protein homeostasis and the ubiquitin-proteasome system (UPS). Its inhibition is a promising strategy for cancer therapy. A series of novel pyrimidine-based molecules containing a boronic acid moiety have been identified as potent inhibitors of VCP/p97.[4][5]
One notable example, compound 17 from a study by Zhang et al., which features a substituted pyrimidine core, demonstrated significant enzymatic and cellular activity.[4]
| Compound | Target | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| Compound 17 | VCP/p97 | 54.7 | 2.80 | 0.86 |
IC50 values represent the concentration required for 50% inhibition.
The structure-activity relationship (SAR) studies from this research indicated that the substitution pattern on the pyrimidine ring is crucial for potent inhibition. While this compound was not directly evaluated in this study, its potential as a building block for novel VCP/p97 inhibitors warrants investigation.
Caption: The role of VCP/p97 in the ubiquitin-proteasome system and its inhibition by pyrimidine boronic acid derivatives.
IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the TLR/IL-1R signaling pathway, which plays a key role in innate immunity. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Pyrimidine-based compounds have been identified as potent inhibitors of IRAK4.[6]
Structure-activity relationship studies on 5-aryl-2,4-diaminopyrimidine derivatives have shown that modifications at the 5-position of the pyrimidine ring, where a boronic acid could be used for synthesis, significantly impact potency and selectivity.[6] This suggests that this compound could be a valuable starting material for the synthesis of novel IRAK4 inhibitors.
Conclusion
This compound represents a valuable, yet underexplored, building block for organic synthesis and drug discovery. While direct comparative data on its performance in Suzuki-Miyaura coupling reactions is limited, the presence of the electron-donating hydroxyl group at the 2-position suggests it could be a highly reactive and useful reagent. Its potential for incorporation into novel inhibitors of clinically relevant targets such as VCP/p97 and IRAK4 makes it an attractive tool for medicinal chemists. Further head-to-head comparative studies with other pyrimidine boronic acids are necessary to fully elucidate its advantages and guide its optimal application in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 2-Hydroxypyrimidine-5-boronic acid derivatives
This guide provides a detailed comparison of 2-hydroxypyrimidine-5-boronic acid derivatives as inhibitors of Valosin-Containing Protein (VCP)/p97, a critical enzyme in the ubiquitin-proteasome system and a promising target for cancer therapy.[1] The information is intended for researchers, scientists, and drug development professionals, with a focus on structure-activity relationships (SAR), experimental data, and comparison with alternative inhibitors.
Introduction to VCP/p97 Inhibition
Valosin-Containing Protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.[1] It plays a crucial role in maintaining protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system (UPS).[1][2] By utilizing the energy from ATP hydrolysis, VCP/p97 unfolds and extracts ubiquitinated proteins from cellular complexes, preparing them for degradation by the proteasome.[3] Due to the increased reliance of cancer cells on protein quality control mechanisms to cope with the stress of rapid proliferation, VCP/p97 has emerged as a significant therapeutic target in oncology.[3]
A novel series of pyrimidine molecules containing a boronic acid moiety have been identified as potent inhibitors of VCP/p97.[1][2] This guide focuses on the structure-activity relationship of these compounds and compares their performance with other known VCP/p97 inhibitors.
Data Presentation: VCP/p97 Inhibition
While a comprehensive SAR table for a full series of this compound derivatives is not publicly available in the searched literature, the lead compound from this series, compound 17, has demonstrated potent enzymatic and anti-proliferative activity.[1][2]
Table 1: Biological Activity of Lead this compound Derivative (Compound 17)
| Compound ID | Enzymatic IC50 (nM) [VCP/p97] | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 17 | 54.7 | 2.80 | 0.86 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.[1]
Table 2: Comparison with Alternative VCP/p97 Inhibitors
| Compound Name | Mechanism of Action | Target Domain | Enzymatic IC50 (nM) | Reference |
| Compound 17 | ATP-competitive | Not specified | 54.7 | [2] |
| DBeQ | ATP-competitive | D1 and D2 | ~700 | |
| ML240 | ATP-competitive | D2 | ~110 | |
| ML241 | ATP-competitive | D2 | ~100 | |
| NMS-873 | Allosteric | D1/D2 tunnel | ~30 | |
| CB-5083 | ATP-competitive | D2 | ~10-20 | [3] |
| CB-5339 | ATP-competitive | D2 | Not specified |
Structure-Activity Relationship (SAR) Insights
Although detailed quantitative data for a full series is unavailable, the initial study on these pyrimidine boronic acid derivatives highlighted that the substitution pattern on the pyrimidine ring and the nature of the linker to the phenylboronic acid moiety are crucial for their inhibitory activity.[1]
For the lead compound 17, the 4-(methylsulfonyl)benzyl group is a key feature contributing to its high potency.[1] Further research is needed to fully elucidate the SAR of this promising class of inhibitors.
Experimental Protocols
The following is a representative experimental protocol for a VCP/p97 ATPase activity assay, based on commonly used methods.
VCP/p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the ATPase reaction, which is inversely proportional to the amount of remaining ATP.
Materials:
-
Purified recombinant human VCP/p97 enzyme
-
ATP solution
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives and other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of VCP/p97 enzyme solution in assay buffer.
-
Inhibitor Addition: Add 0.5 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 0.5 µL of DMSO.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the ATPase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP back to ATP and initiates a luciferase/luciferin reaction that generates a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence of the plate using a microplate reader.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the ATPase activity. The IC50 values for the inhibitors are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the central role of VCP/p97 in the ubiquitin-proteasome system and a general workflow for the evaluation of VCP/p97 inhibitors.
Caption: VCP/p97 in the Ubiquitin-Proteasome System.
Caption: Workflow for SAR studies of VCP/p97 inhibitors.
References
A Researcher's Guide to the NMR Validation of Coupling Products from 2-Hydroxypyrimidine-5-boronic Acid
For researchers, scientists, and drug development professionals, the successful synthesis and unambiguous characterization of novel compounds are paramount. This guide provides a comparative analysis for the validation of coupling products derived from 2-Hydroxypyrimidine-5-boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected NMR data for common coupling reactions, detailed experimental protocols, and visual workflows to aid in the successful identification of target molecules.
This compound is a versatile building block in medicinal chemistry, enabling the introduction of the pyrimidine scaffold into a diverse range of molecules through various palladium-catalyzed cross-coupling reactions. The validation of the resulting products relies heavily on the interpretation of 1H and 13C NMR spectra. This guide focuses on four widely used coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Comparative Analysis of NMR Data
The key to successful NMR validation lies in comparing the spectra of the starting material with that of the purified product. The disappearance of the boronic acid proton and the appearance of new signals corresponding to the coupled partner are primary indicators of a successful reaction. Furthermore, characteristic shifts in the pyrimidine ring protons provide strong evidence for the formation of the desired C-C or C-N bond at the 5-position.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | H-4/H-6 (pyrimidine) | H-2 (pyrimidine) | Ar-H / Alkene-H / Amine-H | Other |
| This compound (Starting Material) | ~8.5 (s, 2H) | ~12.0 (br s, 1H, OH) | - | ~8.0 (br s, 2H, B(OH)₂) |
| Suzuki Product (e.g., 5-(4-methoxyphenyl)-2-hydroxypyrimidine) | ~8.8 (s, 2H) | ~12.5 (br s, 1H, OH) | ~7.6 (d, 2H), ~7.0 (d, 2H) | ~3.8 (s, 3H, OCH₃) |
| Sonogashira Product (e.g., 5-(phenylethynyl)-2-hydroxypyrimidine) | ~8.9 (s, 2H) | ~12.8 (br s, 1H, OH) | ~7.6-7.4 (m, 5H) | - |
| Heck Product (e.g., 5-styryl-2-hydroxypyrimidine) | ~8.7 (s, 2H) | ~12.6 (br s, 1H, OH) | ~7.6-7.2 (m, 5H, Ar-H), ~7.3 (d, 1H, vinyl-H), ~6.8 (d, 1H, vinyl-H) | - |
| Buchwald-Hartwig Product (e.g., 5-(phenylamino)-2-hydroxypyrimidine) | ~8.2 (s, 2H) | ~11.5 (br s, 1H, OH) | ~9.0 (s, 1H, NH), ~7.6 (d, 2H), ~7.3 (t, 2H), ~6.9 (t, 1H) | - |
Note: Chemical shifts are approximate and can vary depending on the specific substituent and solvent.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | C-5 (pyrimidine) | C-4, C-6 (pyrimidine) | C-2 (pyrimidine) | Ar-C / Alkyne-C / Alkene-C / Amine-C | Other |
| This compound (Starting Material) | ~110 | ~158 | ~160 | - | - |
| Suzuki Product (e.g., 5-(4-methoxyphenyl)-2-hydroxypyrimidine) | ~120 | ~157 | ~161 | ~159 (C-O), ~128, ~127, ~114 | ~55 (OCH₃) |
| Sonogashira Product (e.g., 5-(phenylethynyl)-2-hydroxypyrimidine) | ~115 | ~159 | ~160 | ~132, ~129, ~128, ~122 (Ar-C), ~95, ~85 (Alkyne-C) | - |
| Heck Product (e.g., 5-styryl-2-hydroxypyrimidine) | ~122 | ~157 | ~161 | ~137, ~129, ~128, ~126 (Ar-C), ~130, ~120 (Alkene-C) | - |
| Buchwald-Hartwig Product (e.g., 5-(phenylamino)-2-hydroxypyrimidine) | ~130 | ~150 | ~160 | ~145, ~129, ~121, ~117 | - |
Note: The carbon atom attached to the boron in the starting material may not be readily observed due to quadrupolar relaxation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the four major coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (0.05 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture (e.g., 3:1 dioxane:water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a pyrimidine derivative with a terminal alkyne.[1]
Materials:
-
5-Iodo-2-hydroxypyrimidine (as a precursor)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the 5-halopyrimidine (1.0 equiv) in the chosen solvent, add the palladium catalyst (0.05 equiv) and CuI (0.1 equiv).[2]
-
Add the terminal alkyne (1.2 equiv) and the amine base (2.0 equiv).[2]
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Heck Coupling
The following is a representative protocol for the Heck coupling of a pyrimidine derivative with an alkene.
Materials:
-
5-Iodo-2-hydroxypyrimidine
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a reaction vessel, combine the 5-halopyrimidine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Add the solvent and the base (2.0 equiv.).
-
Heat the mixture to a specified temperature (e.g., 100 °C) under an inert atmosphere for several hours (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude material by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol details a general method for the Buchwald-Hartwig amination of a pyrimidine derivative.[3]
Materials:
-
5-Bromo-2-hydroxypyrimidine
-
Amine (e.g., aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (0.01 equiv.) and the phosphine ligand (0.02 equiv.).
-
Add the 5-halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Seal the vessel, evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the required temperature (e.g., 110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of Experimental Workflows
To further clarify the process, the following diagrams illustrate the general workflows for the coupling reactions and the subsequent validation steps.
Caption: General workflow for the synthesis and validation of coupling products.
Caption: Key steps and diagnostic features in the NMR validation process.
By following these guidelines, researchers can confidently synthesize and validate novel compounds derived from this compound, accelerating the pace of discovery in drug development and related scientific fields.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0172648) [np-mrd.org]
Assessing the Purity of Synthesized 2-Hydroxypyrimidine-5-boronic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable and reproducible results. This guide provides a comparative analysis of methods to assess the purity of 2-Hydroxypyrimidine-5-boronic acid, a key building block in medicinal chemistry. We will explore common analytical techniques, compare its purity profile with relevant alternatives, and provide detailed experimental protocols.
Comparison of Purity Assessment Methods
The purity of this compound and its alternatives can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods.
Table 1: Comparison of Purity Data for this compound and Alternatives
| Compound | Purity (%) | Method | Supplier |
| This compound | >95 | HPLC, NMR | Various |
| This compound pinacol ester | >97 | HPLC, NMR | Various |
| Pyrimidine-5-boronic acid | >96 | HPLC, NMR | Commercial Supplier |
| 2,4-Dimethoxypyrimidine-5-boronic acid | >98 | HPLC, NMR | Commercial Supplier |
Note: Purity values can vary between batches and suppliers. The data presented here are typical values.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of boronic acids due to its high resolution and sensitivity.[1] Reversed-Phase HPLC (RP-HPLC) is the most common mode used.
Protocol for RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the boronic acid in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.[1]
A challenge in the HPLC analysis of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides (boroxines), which can lead to complex or broad peaks.[1] For highly polar compounds that are poorly retained in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹¹B NMR are highly valuable for the analysis of boronic acids.[1]
Protocol for ¹H NMR Analysis:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD).
-
Concentration: 5-10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: The ¹H NMR spectrum will provide information on the proton environment in the molecule, allowing for the identification of the main compound and any organic impurities. The presence of boroxines can lead to complex or broad spectra.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for assessing the purity of a synthesized boronic acid.
Caption: A general workflow for the purity assessment of synthesized boronic acids.
Comparison with Alternatives
This compound pinacol ester: Boronic acid pinacol esters are often more stable and easier to handle than their corresponding boronic acids. They are less prone to dehydration and oxidation, which can simplify purification and analysis. However, the pinacol protecting group needs to be removed in a subsequent step for reactions where the free boronic acid is required.
Pyrimidine-5-boronic acid: This is a structurally simpler alternative that lacks the hydroxyl group. Its purity can be assessed using similar HPLC and NMR methods. The absence of the hydroxyl group may alter its reactivity and solubility.
2,4-Dimethoxypyrimidine-5-boronic acid: This alternative has two methoxy groups on the pyrimidine ring, which can influence its electronic properties and reactivity. Its stability and purity can be evaluated with the same analytical techniques.
The choice of compound will depend on the specific requirements of the downstream application, with a trade-off between stability, reactivity, and synthetic complexity.
Signaling Pathway and Logical Relationships
The purity of the boronic acid is critical for its successful application in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Hydroxypyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of compounds synthesized from 2-Hydroxypyrimidine-5-boronic acid and its analogs. The focus is on their potential as inhibitors of key therapeutic targets in oncology and infectious diseases. This document summarizes quantitative experimental data, details the methodologies for key biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Executive Summary
Inhibition of Valosin-Containing Protein (VCP/p97)
VCP/p97 is an AAA+ ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system.[1][2] Its inhibition is a validated strategy in cancer therapy.
Quantitative Data: VCP/p97 Inhibition
A series of novel pyrimidine molecules containing a boronic acid moiety have been synthesized and evaluated as VCP/p97 inhibitors.[1][3] The data for a lead compound derived from this series, compound 17 , is presented below in comparison to other known VCP/p97 inhibitors.
| Compound ID | Chemical Class | VCP/p97 Enzymatic IC50 | A549 Cell IC50 (Non-Small Cell Lung Cancer) | RPMI8226 Cell IC50 (Multiple Myeloma) |
| Compound 17 | Pyrimidine Boronic Acid | 54.7 nM[1][3] | 2.80 µM[1][3] | 0.86 µM[1][3] |
| CB-5083 | Indole-based | 11 nM | ~0.5 - 4 µM (in various cell lines) | ~0.5 - 4 µM (in various cell lines) |
| NMS-873 | Allosteric Inhibitor | 30 nM | ~0.5 - 4 µM (in various cell lines) | ~0.5 - 4 µM (in various cell lines) |
Signaling Pathway: Ubiquitin-Proteasome System
The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome pathway, a key target for the pyrimidine boronic acid derivatives.
Experimental Protocol: VCP/p97 ATPase Assay
This protocol describes a typical in vitro assay to measure the ATPase activity of VCP/p97 and evaluate the potency of inhibitors.
Materials:
-
Purified recombinant human VCP/p97 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100.
-
ATP solution: 1 mM in water, pH 7.5.
-
Test compounds (e.g., Compound 17) dissolved in DMSO.
-
96-well microplates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 5 µL of VCP/p97 enzyme solution (e.g., 50 nM in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration, e.g., 250 µM) to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) within the linear range of the assay.
-
Stop the reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of Serine β-Lactamases
Serine β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics. Boronic acids are a known class of reversible inhibitors for these enzymes.
Quantitative Data: β-Lactamase Inhibition
While no specific β-lactamase inhibitors derived directly from this compound with publically available quantitative data were identified, the table below compares the activity of other boronic acid-based inhibitors and a common non-boronic acid inhibitor.
| Compound ID | Chemical Class | Target β-Lactamase | Inhibition Constant (Ki) |
| Vaborbactam | Cyclic Boronic Acid | KPC-2 | 67 nM |
| Compound 5 (from in situ screen) | Phenyl Boronic Acid Derivative | KPC-2 | 730 nM[4][5] |
| Compound 10a (from in situ screen) | Phenyl Boronic Acid Derivative | AmpC | 140 nM[4][5] |
| Avibactam | Diazabicyclooctane (Non-Boronic Acid) | CTX-M-15, KPC-2 | <10 nM |
Experimental Workflow: β-Lactamase Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing β-lactamase inhibitors.
Experimental Protocol: β-Lactamase Inhibition Assay
This protocol outlines a colorimetric assay using the chromogenic substrate nitrocefin to measure β-lactamase activity and inhibition.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC).
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Nitrocefin stock solution (e.g., 10 mM in DMSO).
-
Test compounds dissolved in DMSO.
-
96-well, clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds. Include wells with buffer and DMSO as controls.
-
Add the β-lactamase enzyme to each well to a final concentration that gives a linear rate of hydrolysis.
-
Pre-incubate the enzyme and inhibitors for 10-15 minutes at room temperature.
-
Initiate the reaction by adding nitrocefin to a final concentration of, for example, 100 µM.
-
Immediately measure the change in absorbance at 490 nm over time (kinetic read) at room temperature. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
The percent inhibition is calculated relative to the uninhibited control, and IC50 values are determined by non-linear regression analysis.
Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that is a key mediator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Its inhibition is a potential therapeutic strategy for inflammatory diseases and some cancers.
Quantitative Data: IRAK4 Inhibition
While specific IRAK4 inhibitors derived from this compound are not yet reported with quantitative data, pyrimidine-based scaffolds are a known class of IRAK4 inhibitors. The table below provides a comparison of some known pyrimidine-based and other small molecule IRAK4 inhibitors.
| Compound ID | Chemical Class | IRAK4 IC50 |
| PF-06650833 (Zimlovisertib) | Pyrimidine-based | 0.52 nM |
| CA-4948 | Pyrimidine-based | 115 nM[6] |
| Compound 18 (from optimization study) | 5-Aryl-2,4-diaminopyrimidine | < 0.2 µM (cell-based) |
| Compound 42 (from optimization study) | Oxazolo[4,5-b]pyridine | 8.9 nM[6] |
Signaling Pathway: IRAK4 in TLR/IL-1R Signaling
The following diagram illustrates the role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of pro-inflammatory gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Cross-Coupling Methods for 2-Hydroxypyrimidine-5-boronic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is of paramount importance. This guide provides a comparative analysis of various cross-coupling methods for the C-C bond formation using 2-Hydroxypyrimidine-5-boronic acid, a key building block in the synthesis of novel therapeutics. This analysis is based on a synthesis of available data from published studies to offer insights into relative reactivity and optimal reaction conditions.
The introduction of aryl and heteroaryl moieties at the 5-position of the 2-hydroxypyrimidine scaffold is a critical step in the development of a wide array of biologically active molecules. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for achieving this transformation. This guide will focus on the comparative yields and experimental protocols of several key cross-coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings.
Comparative Yield Analysis
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 1,4-Dioxane/Water, DMF, or Toluene | 100-150 (Microwave) | 0.25-0.5 | Good to Excellent | [1] |
| Suzuki-Miyaura | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 56 | [2] |
| Suzuki-Miyaura | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2/XPhos | - | Water | - | - | 67-89 | [3][4] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 16 | Good | [5] |
| Sonogashira | Propargylamine | Palladium catalyst | - | - | - | - | Good | [6] |
It is generally observed that 5-pyrimidinylboronic acids exhibit good reactivity in Suzuki-Miyaura couplings, making this a preferred method for the arylation of the 2-hydroxypyrimidine core.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling (Microwave-Assisted)
This protocol is a general starting point and may require optimization for specific substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)
-
Ligand (if required, e.g., XPhos, 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxypyrimidine.
Sonogashira Coupling
This protocol is adapted from a general procedure for the coupling of halogenated heterocyclic enones with terminal alkynes.[5]
Materials:
-
5-Halo-2-hydroxypyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add 5-halo-2-hydroxypyrimidine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-alkynyl-2-hydroxypyrimidine.
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved, the following diagrams illustrate a generalized cross-coupling workflow and the catalytic cycle for the widely used Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Reactivity of 2-Hydroxypyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine-based compounds are of paramount importance, frequently appearing in the structures of a wide array of therapeutic agents. The functionalization of the pyrimidine ring via cross-coupling reactions is a cornerstone of drug discovery, with the Suzuki-Miyaura reaction being a particularly powerful tool. Central to this reaction are pyrimidine boronic acids, whose reactivity dictates the efficiency and success of synthesizing novel molecular entities.
This guide provides a comparative analysis of the reactivity of 2-hydroxypyrimidine-5-boronic acid, a key building block in synthetic chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages data from closely related analogues and established theoretical principles to provide a comprehensive overview of its expected reactivity profile. We will delve into the electronic factors governing its performance in Suzuki-Miyaura coupling and compare it with other relevant pyrimidine boronic acids.
Understanding the Reactivity of Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of pyrimidine boronic acids in the Suzuki-Miyaura coupling is influenced by several factors, primarily the electronic properties of the pyrimidine ring and the position of the boronic acid group. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-determining and is highly sensitive to the electronic nature of the boronic acid.
The Position of the Boronic Acid Group
The location of the boronic acid moiety on the pyrimidine ring plays a crucial role in its reactivity. Generally, 5-pyrimidinylboronic acids exhibit good reactivity in Suzuki couplings.[1] The electronic environment at the 5-position is favorable for the critical transmetalation step. In contrast, 2- and 4-pyrimidinylboronic acids can be more challenging coupling partners due to the electron-withdrawing nature of the adjacent nitrogen atoms, which can decrease the nucleophilicity of the carbon atom attached to boron.[1]
Comparative Analysis of this compound and its Analogs
To understand the reactivity of this compound, we can compare it with unsubstituted pyrimidine-5-boronic acid and an O-alkylated analog, 2-methoxypyrimidine-5-boronic acid. The key differentiator is the electronic effect of the substituent at the 2-position.
Tautomerism of 2-Hydroxypyrimidine:
It is crucial to consider that 2-hydroxypyrimidine exists in a tautomeric equilibrium with its pyrimid-2(1H)-one form. This equilibrium will significantly influence the electronic properties of the ring. Computational studies on pyrimidine derivatives can predict the relative stabilities of these tautomers and their respective contributions to the overall reactivity.
| Compound | Substituent at C2 | Electronic Effect | Expected Reactivity in Suzuki Coupling |
| Pyrimidine-5-boronic acid | -H | Neutral (reference) | Good |
| This compound | -OH | Electron-donating (as hydroxyl) or Electron-withdrawing (as oxo in tautomer) | The reactivity will be a composite of its tautomeric forms. The hydroxyl form is expected to be more reactive than the parent pyrimidine-5-boronic acid due to the electron-donating nature of the -OH group. Conversely, the pyrimidone tautomer, with its amide-like character, may exhibit reduced reactivity. |
| 2-Methoxypyrimidine-5-boronic acid | -OCH3 | Electron-donating | Expected to be more reactive than pyrimidine-5-boronic acid due to the electron-donating methoxy group which increases the electron density on the pyrimidine ring, facilitating the transmetalation step. |
Computational Methodology for Assessing Reactivity
A robust computational protocol to quantify the reactivity of these boronic acids would typically involve Density Functional Theory (DFT) calculations. This approach allows for the modeling of the reaction mechanism and the calculation of key reactivity descriptors.
Experimental Protocols: A Generalized Computational Approach
-
Geometry Optimization: The ground state geometries of the reactants (pyrimidine boronic acid, aryl halide), catalyst (e.g., Pd(PPh₃)₄), and base (e.g., CO₃²⁻) are optimized using a suitable DFT functional (e.g., B3LYP, M06-L) and basis set (e.g., 6-31G(d), LANL2DZ for Pd).[2][3][4][5][6]
-
Reaction Pathway Modeling: The transition states and intermediates for each step of the Suzuki-Miyaura catalytic cycle (oxidative addition, transmetalation, and reductive elimination) are located and optimized.
-
Energy Calculations: Single-point energy calculations are performed on the optimized structures using a higher-level basis set to obtain more accurate reaction enthalpies and activation energies for each elementary step.
-
Analysis of Reactivity Descriptors:
-
Activation Energies (ΔE‡): The energy barrier for the rate-determining step (often transmetalation) is a direct indicator of reactivity. A lower activation energy implies a faster reaction.
-
Reaction Enthalpies (ΔH): The overall thermodynamics of the reaction can provide insights into its feasibility.
-
Atomic Charges: Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on the carbon atom of the C-B bond. A more negative charge suggests higher nucleophilicity and potentially greater reactivity in the transmetalation step.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the electron-donating and accepting capabilities of the molecules.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for computational analysis of reaction reactivity.
Conclusion
While direct computational studies on the reactivity of this compound are not extensively reported, a comparative analysis based on established principles of physical organic chemistry and computational chemistry provides valuable insights. The presence of the 2-hydroxy group, and its existence in tautomeric equilibrium, is expected to significantly modulate the electronic properties of the pyrimidine ring. The hydroxyl tautomer is predicted to enhance reactivity compared to the unsubstituted pyrimidine-5-boronic acid, while the pyrimidone tautomer may lead to decreased reactivity. A detailed computational study, following the outlined DFT protocol, would be invaluable for quantitatively determining its reactivity profile and for making informed decisions in the design of synthetic routes for novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Assessing the Genotoxic Potential of Pyrimidine Boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the pyrimidine scaffold is a well-established strategy in medicinal chemistry, leading to numerous approved therapeutics. The emergence of pyrimidine boronic acid derivatives offers a promising new chemical space for drug discovery. However, the potential for genotoxicity is a critical consideration in the early stages of drug development. While some boronic acids have been shown to be mutagenic in bacterial assays, this does not always translate to genotoxicity in eukaryotic systems.[1][2] This guide provides a comparative overview of the available genotoxicity data for established pyrimidine-based drugs and discusses the current understanding of the genotoxic potential of boronic acids, highlighting the data gap for pyrimidine boronic acid derivatives.
Comparison of Genotoxic Potential: Pyrimidine-Based Drugs
A standard battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of drug candidates. This includes the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and the comet assay. The following tables summarize publicly available genotoxicity data for several well-established pyrimidine-based drugs. This information provides a benchmark for evaluating new chemical entities such as pyrimidine boronic acid derivatives.
Table 1: Summary of Genotoxicity Data for Selected Pyrimidine-Based Drugs
| Compound | Ames Test | In Vitro Mammalian Cell Assays | In Vivo Mammalian Cell Assays |
| Fluorouracil | Genotoxic effects observed in various systems.[3] | Positive for chromosomal aberrations.[3] | Positive in micronucleus test.[4] |
| Methotrexate | Can induce sister chromatid exchanges, chromosomal aberrations, and micronuclei in vitro.[5] | Induces chromosomal aberrations and micronuclei in rodents.[5] | Genotoxic in germ cells of mice, as shown by sperm comet assay.[6] |
| Pemetrexed | No data found | Increased chromosome aberrations in human peripheral blood lymphocytes; did not induce micronuclei.[7][8] | No data found |
| Pyrimethamine | Positive and negative results reported in various in vitro and in vivo assays.[9] | Did not induce significant micronuclei in fetal liver or maternal bone marrow in mice.[9] | Induced micronuclei in mouse bone marrow at high doses.[9] |
Note: This table is a summary of findings and does not represent an exhaustive list of all available data. The specific conditions of each study, such as cell type, concentration, and metabolic activation, can influence the outcome.
The Genotoxicity Profile of Boronic Acids: A Complex Picture
Research into the genotoxicity of boronic acids has revealed a nuanced profile. A significant number of boronic acid derivatives have tested positive in the Ames test, a bacterial reverse mutation assay.[2][10] This has raised concerns about their potential as mutagens.
However, subsequent studies in eukaryotic systems have often shown a lack of, or significantly reduced, genotoxic effects. For instance, one study found that of nine boronic acids tested, only a few showed evidence of genotoxicity in a human cell-based assay, and only at high concentrations.[1][11] This suggests that the mutagenic potential observed in bacteria may not always be relevant to human cells. The mechanism for this discrepancy is not yet fully understood but may be related to differences in metabolism and DNA repair pathways between prokaryotic and eukaryotic cells.
Currently, there is a significant lack of publicly available, specific genotoxicity data for pyrimidine boronic acid derivatives from standard assays like the Ames test, in vitro micronucleus assay, and the comet assay. One supplier of Pyrimidine-5-boronic acid pinacol ester notes its potential for mutagenic activity.[12] Additionally, a study on 2-chloropyrimidine (not a boronic acid derivative) demonstrated genotoxicity in a micronucleus assay following photolytic treatment.[13] This highlights the need for thorough investigation of this specific class of compounds.
Experimental Protocols for Key Genotoxicity Assays
To aid researchers in the evaluation of novel compounds, detailed protocols for three standard genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14]
Principle: Mutant strains of S. typhimurium that cannot synthesize histidine are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Protocol Outline:
-
Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
References
- 1. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 5-Fluorouracil Genotoxicity: Significance and symbolism [wisdomlib.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Methotrexate-induced cytotoxicity and genotoxicity in germ cells of mice: intervention of folic and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of pemetrexed in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of pemetrexed in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the genotoxic effects of pyrimethamine, an antimalarial drug, in the in vivo mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Safety Operating Guide
Proper Disposal of 2-Hydroxypyrimidine-5-boronic acid: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Hydroxypyrimidine-5-boronic acid and its containers as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound (CAS 373384-19-1), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory. All handling of the compound and its waste should occur within a certified chemical fume hood.
Based on available safety data sheets, this compound presents the following hazards:
-
May be harmful if swallowed or in contact with skin.[2]
The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[3]
Personal Protective Equipment (PPE)
A comprehensive summary of recommended PPE for handling this compound waste is provided below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Respiratory | Use only in a chemical fume hood.[3] If dust is generated, a NIOSH-approved respirator may be necessary. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound waste, from segregation to collection.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (373384-19-1).
2. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, bench paper, and weighing boats contaminated with this compound should be collected as solid hazardous waste.[4]
-
Unused or Expired Chemical: Unwanted solid this compound should be disposed of in its original container, if possible, or in a securely sealed, labeled hazardous waste container.[4] Do not mix with other waste chemicals.
3. Liquid Waste Disposal:
-
Solutions: All solutions containing this compound must be collected as liquid hazardous waste.
-
Container Requirements: Use leak-proof containers that are chemically compatible with the solvents used. Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[4]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable solvent (e.g., the solvent used in the procedure). This rinsate must be collected as liquid hazardous waste.
-
Secondary Decontamination: A subsequent wash with a basic solution can help in converting residual boronic acid to a more water-soluble boronate salt. This wash solution should also be collected as hazardous waste.
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Accidental Spills:
-
Safety First: Ensure proper PPE is worn before addressing any spills.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled container for disposal.[3] Avoid generating dust.
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: After the bulk of the spill has been collected, decontaminate the area as described for glassware.
6. Waste Storage and Pickup:
-
Storage Location: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. Do not store waste containers in public hallways.
-
Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for collection by a licensed waste disposal service.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Hydroxypyrimidine-5-boronic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Hydroxypyrimidine-5-boronic acid in research and development settings. Adherence to these guidelines is paramount for protecting laboratory personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to support the safe use of this compound.
When working with this compound and related boronic acid derivatives, it is imperative to operate in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency resources, including eyewash stations and safety showers, must be readily accessible in the immediate vicinity of the workstation.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended equipment for various laboratory operations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1] | Prevents skin contact with the compound. Gloves should be inspected before use and changed if contaminated.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3] | Minimizes the risk of respiratory tract irritation from dust or aerosol inhalation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A meticulous operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] All procedures should be conducted in a well-ventilated area, such as a chemical fume hood.[2][3] The workspace should be clean and organized.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling: Avoid generating dust when transferring the solid material.[2] Use appropriate tools, like a spatula, for transfers.[2] Keep the container tightly closed when not in use.[2]
-
Hygiene: Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Post-Handling: Clean the work area to remove any residual chemical. Remove any contaminated clothing immediately and wash it before reuse.[1]
Logical Workflow for Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1] Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1] Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.
In the event of a spill, evacuate the area of all non-essential personnel.[1] Ensure the area is well-ventilated if it is safe to do so. For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill, avoiding the generation of dust.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
